2-Amino-3-methyl-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862814 | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16369-05-4, 473-75-6, 2026-48-4 | |
| Record name | (±)-Valinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(+)-2-Amino-3-methyl-1-butanol synthesis route
An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)
Introduction
(S)-(+)-2-Amino-3-methyl-1-butanol, commonly known as L-valinol, is a chiral amino alcohol derived from the natural amino acid L-valine.[1][2] It serves as a crucial building block and chiral auxiliary in the asymmetric synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[3][4] Its significance lies in the stereogenic center, which is instrumental in inducing chirality during chemical transformations, making it a valuable compound for drug development and stereoselective catalysis.[2][4] This guide details the primary synthesis routes, providing in-depth experimental protocols and comparative data for researchers and professionals in drug development.
Core Synthesis Routes: Reduction of L-Valine
The most prevalent method for synthesizing L-valinol is the reduction of the carboxylic acid group of L-valine.[1][5] This transformation is typically achieved using powerful reducing agents, as standard reagents like sodium borohydride (B1222165) (NaBH₄) alone are ineffective at reducing carboxylic acids.[5] The primary methods involve lithium aluminum hydride (LiAlH₄), borane (B79455) complexes, or a combination of NaBH₄ with an activating agent like iodine.[1][5]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a classic and highly effective laboratory-scale method for reducing amino acids to their corresponding amino alcohols.[5][6] LiAlH₄ is a potent, non-selective reducing agent that readily converts the carboxylic acid functionality to a primary alcohol.
Reduction with Borane Complexes
Borane complexes, such as borane-methyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF), are also effective for the reduction of L-valine.[1][6] This method can be advantageous in terms of safety and handling compared to LiAlH₄. Often, the reaction is facilitated by an activator like boron trifluoride etherate.[6]
Reduction with Sodium Borohydride and Iodine
To overcome the limitations of using NaBH₄ alone, it can be combined with iodine (I₂). This in-situ generates a borane-THF complex, which then acts as the reducing agent.[1][5] This method avoids the direct handling of more hazardous reagents like LiAlH₄ or BMS.[5]
Biocatalytic Synthesis
An alternative, greener approach involves the use of enzymes. Optically pure L-valinol can be synthesized from a prochiral hydroxy ketone using ω-transaminases, offering high conversion rates and excellent enantiomeric purity (>99% ee).[7]
Quantitative Data Summary
The following table summarizes key quantitative data from various established synthesis protocols.
| Parameter | LiAlH₄ Reduction[6] | Borane-Methyl Sulfide (BMS) Reduction[6] | NaBH₄ / THF Method[3] |
| Starting Material | L-Valine | L-Valine | L-Valine |
| Primary Reagents | Lithium Aluminum Hydride (LiAlH₄), THF | Borane-Methyl Sulfide (BMS), BF₃·OEt₂, THF | Sodium Borohydride (NaBH₄), THF |
| Reaction Time | 16 hours (reflux) | 18 hours (reflux) | 18 hours (reflux) |
| Yield | 73–75% | 44% | Not explicitly stated, but generally high |
| Boiling Point | 63–65°C (0.9 mmHg) | 62–67°C (2.5 mmHg) | Not specified |
| Optical Rotation [α]²⁰D | +14.6° (neat) | +14.6° (neat) | Not specified |
| Refractive Index n²⁰D | 1.455 | 1.455 | Not specified |
Experimental Protocols
Protocol 1: Reduction of L-Valine with LiAlH₄[6]
This protocol is adapted from Organic Syntheses.
-
Reaction Setup: An oven-dried 3-L, three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The system is flushed with nitrogen.
-
Reagent Addition: Charge the flask with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the mixture to 10°C using an ice bath.
-
Substrate Addition: Add L-valine (100 g, 0.85 mol) in portions over a 30-minute period. Control the addition rate to manage the vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.
-
Quenching: Cool the reaction mixture again to 10°C with an ice bath and dilute with 1000 mL of ethyl ether. Cautiously quench the reaction by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).
-
Work-up: Stir the resulting mixture for 30 minutes, then filter the white precipitate. Wash the filter cake with ethyl ether (3 x 150 mL).
-
Purification: Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is purified by vacuum distillation to afford L-valinol as a clear liquid that may solidify upon cooling.
Protocol 2: Reduction of L-Valine with NaBH₄ and THF[3]
-
Reaction Setup: Place L-valine (15 mmol) and tetrahydrofuran (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere. Cool the mixture in an ice-water bath.
-
Reagent Addition: Prepare a solution of NaBH₄ (3.81 g, 15 mmol) in THF and add it dropwise to the L-valine suspension over 40 minutes.
-
Reaction: Stir the mixture for 5 hours at ice-bath temperature, then reflux for 18 hours.
-
Work-up: Cool the mixture to room temperature and add methanol (B129727) dropwise until the solution becomes clear. Remove the solvent under reduced pressure.
-
Extraction: Add 30 mL of 4 M potassium hydroxide (KOH) to the residue and stir for 4 hours. Extract the mixture with dichloromethane.
-
Purification: Dry the combined organic extracts with anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain (S)-(+)-2-Amino-3-methyl-1-butanol.
Visualizations
Synthesis Pathway Diagram
Caption: The primary synthesis route of L-Valinol via the reduction of L-valine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of L-Valinol.
References
2-Amino-3-methyl-1-butanol chemical properties and structure
An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol: Chemical Properties and Structure
Introduction
This compound, also known as valinol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural relationship to the amino acid valine makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of this compound can vary depending on its stereochemistry. The compound exists as a racemic mixture (DL-Valinol) and as two separate enantiomers, (R)-(-)-2-Amino-3-methyl-1-butanol and (S)-(+)-2-Amino-3-methyl-1-butanol.[1][2][3][4] The properties of these forms are summarized below.
| Property | Racemic (DL) | (R)-(-)-Isomer | (S)-(+)-Isomer |
| IUPAC Name | 2-amino-3-methylbutan-1-ol[5] | (2R)-2-amino-3-methylbutan-1-ol | (2S)-2-amino-3-methylbutan-1-ol[6] |
| Synonyms | DL-Valinol, (±)-2-Amino-3-methyl-1-butanol[5][7] | D-Valinol[3] | L-Valinol[2][4] |
| CAS Number | 16369-05-4[5][7][8][9] | 4276-09-9[1][3] | 2026-48-4[2][4] |
| Molecular Formula | C₅H₁₃NO[1][2][7][10] | C₅H₁₃NO[1][3] | C₅H₁₃NO[2][4][6][11] |
| Molecular Weight | 103.16 g/mol [1][5][10] | 103.16 g/mol [1][3] | 103.1628 g/mol [2][4][11] |
| Appearance | Liquid[9] | Solid[3][12] | Liquid after melting or solid[6] |
| Melting Point | Not specified | 35-36 °C[3][12] | 30-32 °C[4] |
| Boiling Point | 75-77 °C at 8 mmHg[9] | Not specified | 81 °C at 8 mmHg[4] |
| Density | 0.936 g/mL at 25 °C[9] | 0.931 g/mL[13] | 0.926 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.4543[9] | n20/D 1.455[13] | n20/D 1.4548[4] |
| Optical Activity | Not applicable | [α]20/D −16° (c=10 in ethanol)[3][12] | [α]25/D +10° (c=10 in H₂O)[4] |
| Flash Point | 90 °C (closed cup)[9] | 78 °C (closed cup)[12] | Not specified |
| Solubility | Soluble in water[14] | Not specified | Soluble in water, ethanol, and other polar solvents[15] |
Chemical Structure
This compound is a branched-chain amino alcohol.[10] The structure consists of a four-carbon butanol backbone with a methyl group at the third carbon and an amino group at the second carbon.[10] The chiral center is located at the second carbon atom, giving rise to the (R) and (S) enantiomers.
| Identifier | Racemic (DL) | (R)-(-)-Isomer | (S)-(+)-Isomer |
| SMILES | CC(C)C(N)CO[8][9] | CC(C)--INVALID-LINK--CO[3][12] | CC(C)--INVALID-LINK--CO[4][6] |
| InChI | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3[7][9] | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1[3][12] | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1[4][16] |
| InChIKey | NWYYWIJOWOLJNR-UHFFFAOYSA-N[5][7][8][9] | NWYYWIJOWOLJNR-YFKPBYRVSA-N[3][12] | NWYYWIJOWOLJNR-RXMQYKEDSA-N[4][6][16] |
Experimental Protocols
Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol
Several methods have been reported for the synthesis of this compound, often starting from the corresponding amino acid.
Method 1: Reduction of L-Leucine with NaBH₄ and Iodine [17]
-
Suspend L-leucine (1.0 equivalent) and NaBH₄ (2.5 equivalents) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of iodine (1.0 equivalent) in dry THF over a period of 1 hour. This will result in the evolution of hydrogen gas.
-
After the addition is complete, stir the solution for an additional 4 hours.
-
Extract the mixture with dichloromethane (B109758) (CH₂Cl₂; 3 portions).
-
Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under vacuum to yield the product as a colorless oil.
Method 2: Reduction of L-Amino Acid with NaBH₄ in THF [17]
-
In a three-necked flask under a nitrogen atmosphere, combine NaBH₄ (2.5 equivalents), the L-amino acid (1 equivalent), and tetrahydrofuran (THF).
-
Stir the mixture in an ice-water bath.
-
Add a solution of NaBH₄ (1 equivalent) in THF dropwise over 40 minutes.
-
Stir the mixture for 5 hours, then reflux for 18 hours.
-
After cooling to room temperature, add methanol (B129727) dropwise until the solution becomes clear.
-
Remove the solvent and add a 4 M solution of potassium hydroxide (B78521) (KOH).
-
Stir the mixture for 4 hours.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the final product.
Spectroscopic Data
Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are available through various chemical databases.[2][7][11][16][18] This data is crucial for the structural elucidation and purity assessment of the compound.
Applications
This compound is a key intermediate in various chemical syntheses. It has been utilized in the preparation of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics. It also serves as a homochiral guest compound in the synthesis of certain crown ethers.
Visualizations
Logical Relationship of Chemical Information
The following diagram illustrates the interconnectedness of the chemical data for this compound, from its basic identification to its detailed structural and physical properties.
Caption: Overview of this compound Information Flow.
References
- 1. scbt.com [scbt.com]
- 2. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]
- 3. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]
- 4. (S)-(+)-2-氨基-3-甲基-1-丁醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Valinol | C5H13NO | CID 79019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-Butanol, 2-amino-3-methyl-, (.+/-.)- [webbook.nist.gov]
- 8. This compound [stenutz.eu]
- 9. This compound 97 16369-05-4 [sigmaaldrich.com]
- 10. This compound (473-75-6) for sale [vulcanchem.com]
- 11. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]
- 12. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]
- 13. (R)-(-)-2-amino-3-methyl-1-butanol [stenutz.eu]
- 14. DL-2-AMINO-3-METHYL-1-BUTANOL CAS#: 16369-05-4 [chemicalbook.com]
- 15. jigspharma.com [jigspharma.com]
- 16. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR spectrum [chemicalbook.com]
- 17. guidechem.com [guidechem.com]
- 18. spectrabase.com [spectrabase.com]
CAS number for 2-Amino-3-methyl-1-butanol
An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol
This technical guide provides comprehensive information on this compound, a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Identification
This compound, also known as DL-Valinol, exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). These forms are critical in stereospecific synthesis.
| Compound Name | CAS Number | Synonyms |
| This compound (Racemic) | 16369-05-4 | (±)-Valinol, DL-Valinol[1] |
| (R)-(-)-2-Amino-3-methyl-1-butanol | 4276-09-9 | D-Valinol[2][3] |
| (S)-(+)-2-Amino-3-methyl-1-butanol | 2026-48-4 | L-Valinol[4] |
Physicochemical Properties
The physical and chemical properties vary between the racemic mixture and its enantiomers. These properties are crucial for designing experimental conditions and for analytical characterization.
General Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [2][4] |
| Molecular Weight | 103.16 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or solid | [3][5] |
| Solubility | Soluble in water, ethanol, and most organic solvents | [5] |
Properties of Enantiomers and Racemate
| Property | (±)-Racemic | (R)-(-) Enantiomer | (S)-(+) Enantiomer |
| CAS Number | 16369-05-4 | 4276-09-9[2] | 2026-48-4[4] |
| Density (at 25 °C) | 0.936 g/mL | 0.931 g/mL | 0.926 g/mL |
| Boiling Point | 75-77 °C at 8 mmHg | - | 81 °C at 8 mmHg |
| Melting Point | - | 35-36 °C[3] | 30-32 °C |
| Refractive Index (n20/D) | 1.4543 | 1.455[6] | 1.4548 |
| Optical Activity | Not applicable | [α]20/D −16°, c = 10 in ethanol[3] | [α]25/D +10°, c = 10 in H₂O |
| Flash Point | 90 °C (194 °F) - closed cup | 78 °C (172.4 °F) - closed cup[3] | - |
| InChI Key | NWYYWIJOWOLJNR-UHFFFAOYSA-N | NWYYWIJOWOLJNR-YFKPBYRVSA-N[3] | NWYYWIJOWOLJNR-RXMQYKEDSA-N |
Applications in Research and Development
This compound is a versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.
-
Chiral Auxiliary and Nucleophile: It is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics.
-
Synthesis of Heterocycles: The compound is a precursor in the synthesis of 1-allyl-2-pyrroleimines.
-
Pharmaceutical Intermediates: It is a key raw material for drug synthesis and is widely used in the pharmaceutical industry.[5][7]
-
Ligand Synthesis: It serves as a building block for new amino acid-derived N,P-ligands used in copper-catalyzed conjugate additions.
Experimental Protocols: Chemical Synthesis
The enantiomerically pure forms of this compound are typically synthesized via the reduction of the corresponding amino acid, L-valine.
Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Amino Acid Reduction
This protocol describes the reduction of an L-amino acid using sodium borohydride (B1222165) (NaBH₄).[7]
Materials:
-
L-amino acid (e.g., L-valine)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), dry
-
Potassium hydroxide (B78521) (KOH) solution (4 mol/L)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
100 mL three-necked flask, ice-water bath, reflux condenser, and standard glassware
Procedure:
-
Under a nitrogen atmosphere, add NaBH₄ (1.42 g, 37.5 mmol) and the L-amino acid (15 mmol) to 30 mL of THF in a 100 mL three-necked flask.
-
Stir the mixture in an ice-water bath.
-
Slowly add a THF solution of NaBH₄ (3.81 g, 15 mmol) dropwise over 40 minutes.
-
Continue stirring the mixture for 5 hours, then reflux for 18 hours.
-
After cooling the mixture to room temperature, cautiously add methanol dropwise until the solution becomes clear.
-
Remove the solvent under reduced pressure.
-
Add 30 mL of 4 mol/L KOH to the flask and stir the resulting mixture for 4 hours.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the final product, (S)-(+)-2-Amino-3-methyl-1-butanol.
Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Leucine Reduction with Iodine
This alternative method utilizes a combination of NaBH₄ and iodine for the reduction.[7]
Materials:
-
L-leucine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon gas supply
-
Standard reaction flask and glassware
Procedure:
-
Under an argon atmosphere, add NaBH₄ (8.1 g, 214.0 mmol) to a solution of L-leucine (10.0 g, 85.3 mmol) in 135 mL of dry THF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine (21.6 g, 85.3 mmol) in 50 mL of dry THF over 1 hour. Note the evolution of hydrogen gas.
-
After the addition is complete, allow the solution to stir for an additional 4 hours.
-
Extract the reaction mixture with CH₂Cl₂ (3 x 140 mL).
-
Combine the organic layers and dry them over anhydrous MgSO₄.
-
Filter the solution and concentrate it under vacuum to obtain the product as a colorless oil.
Diagrams and Pathways
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol from an L-amino acid precursor, as detailed in the experimental protocols.
Caption: Workflow for the chemical synthesis of L-Valinol.
Related Biosynthetic Pathway: The Ehrlich Pathway
While this compound is primarily a synthetic intermediate, related C5 alcohols like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol are produced naturally by microorganisms via the Ehrlich pathway.[8] This pathway converts amino acids into fusel alcohols. The diagram below shows the conversion of L-isoleucine to 2-methyl-1-butanol.
Caption: The Ehrlich pathway for 2-methyl-1-butanol biosynthesis.
References
- 1. Valinol | C5H13NO | CID 79019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (R)-(-)-2-氨基-3-甲基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]
- 5. (r)-(-)-2-amino-3-methyl-1-butanol - Cas 4276-09-9, Pharmaceutical Grade For Drug Synthesis And Organic Intermediate Applications, Clear To Pale Yellow Liquid With Mild Amine Odor at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
- 6. (R)-(-)-2-amino-3-methyl-1-butanol [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers and Enantiomers of 2-Amino-3-methyl-1-butanol for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, separation, characterization, and potential biological significance of the stereoisomers of 2-Amino-3-methyl-1-butanol.
This technical guide provides a comprehensive overview of the stereoisomers of this compound, a chiral amino alcohol with significant applications in synthetic chemistry and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on the synthesis of the racemic mixture, methodologies for chiral resolution, and the distinct properties of the individual enantiomers.
Introduction to Stereoisomerism in this compound
This compound possesses a single chiral center at the second carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (S)-(+)-2-Amino-3-methyl-1-butanol and (R)-(-)-2-Amino-3-methyl-1-butanol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The racemic mixture, a 1:1 combination of both enantiomers, is optically inactive.
The distinct three-dimensional arrangement of these stereoisomers is crucial in the context of drug design and development, as the biological activity of a chiral molecule is often dictated by the specific interaction of one enantiomer with its biological target.
Physicochemical Properties of this compound Stereoisomers
The separation and characterization of the enantiomers of this compound are essential for their application in stereoselective synthesis and pharmacological studies. The following table summarizes key quantitative data for the racemic mixture and the individual enantiomers.
| Property | Racemic (±) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |
| Molecular Formula | C₅H₁₃NO[1][2] | C₅H₁₃NO[3][4] | C₅H₁₃NO[5] |
| Molecular Weight | 103.16 g/mol [1][2] | 103.16 g/mol [3][4] | 103.16 g/mol [5] |
| CAS Number | 16369-05-4[1][2] | 2026-48-4[3][4] | 4276-09-9[5] |
| Melting Point | Not specified | 30-32 °C[6] | 35-36 °C |
| Specific Rotation ([α]D) | 0° | +10° (c=10 in H₂O)[6] | -16° (c=10 in ethanol) |
| Density | Not specified | 0.926 g/mL at 25 °C[6] | Not specified |
Synthesis and Chiral Resolution: Experimental Protocols
The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific synthesis and pharmaceutical research. The following sections detail common methodologies for the synthesis of the racemic mixture and its subsequent resolution into individual enantiomers.
Synthesis of Racemic this compound
A common route for the synthesis of racemic this compound involves the reduction of the corresponding amino acid, valine, or its ester derivative.
Protocol: Reduction of L-Valine
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, suspend L-valine in anhydrous tetrahydrofuran (B95107) (THF).
-
Reduction: Cool the suspension in an ice-water bath and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in THF.
-
Reflux: After the initial reaction, heat the mixture to reflux for several hours to ensure complete reduction.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers can be achieved through several methods, including diastereomeric salt formation and enzymatic resolution.
Protocol 1: Diastereomeric Salt Formation with Tartaric Acid
This method relies on the differential solubility of the diastereomeric salts formed between the racemic amino alcohol and a chiral resolving agent.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol (B129727) or ethanol. Add an equimolar amount of a chiral acid, for example, L-(+)-tartaric acid.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of one enantiomer will preferentially crystallize out of the solution.
-
Separation: Isolate the crystals by filtration. The other diastereomeric salt will remain in the mother liquor.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to liberate the free enantiomer. Extract the enantiomer with an organic solvent.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by evaporation of the solvent and subsequent treatment with a base.
Protocol 2: Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.
-
Acylation: The racemic amino alcohol is first acylated, for instance, by reacting it with an acylating agent like ethyl acetate (B1210297) in the presence of a lipase (B570770) (e.g., from Candida antarctica). The enzyme will selectively acylate one of the enantiomers.
-
Separation: The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by chromatographic techniques due to their different chemical nature.
-
Hydrolysis: The acylated enantiomer can then be hydrolyzed back to the free amino alcohol, yielding the enantiomerically pure compound.
Analytical Methods for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.
General Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amino alcohols. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.
-
Detection: UV detection is commonly used. Derivatization with a chromophoric agent may be necessary to enhance detection sensitivity.
-
Analysis: Inject the sample onto the column and monitor the elution of the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable signals for the two enantiomers. This allows for the determination of enantiomeric excess.
Biological Significance and Applications in Drug Development
Chiral amino alcohols are valuable building blocks in the synthesis of many pharmaceutical compounds. The stereochemistry of these building blocks is often critical for the therapeutic efficacy and safety of the final drug product.
A prominent example of the importance of amino alcohol stereochemistry is in the synthesis of the antituberculosis drug, ethambutol. The therapeutically active stereoisomer, (S,S)-ethambutol, is synthesized from (S)-(+)-2-aminobutanol. The (R,R)-enantiomer is significantly less active and exhibits higher toxicity, underscoring the necessity of using the enantiomerically pure precursor.
While specific biological activities and signaling pathways for the individual enantiomers of this compound are not extensively documented in publicly available literature, their structural similarity to other biologically active amino alcohols suggests potential applications as chiral synthons in the development of new drugs. The distinct spatial arrangement of the functional groups in the (S)- and (R)-enantiomers would likely lead to different interactions with chiral biological targets such as enzymes and receptors.
Visualizing Stereochemical Relationships and Experimental Workflows
Conclusion
The stereoisomers of this compound represent important chiral building blocks with distinct physicochemical properties. The ability to synthesize and separate these enantiomers with high purity is crucial for their application in asymmetric synthesis and is a key consideration for the development of new chiral pharmaceuticals. While the specific biological roles of the individual enantiomers of this compound warrant further investigation, the principles of stereochemistry in drug action suggest that they are likely to exhibit different pharmacological and toxicological profiles. This guide provides a foundational resource for researchers and professionals working with these and other chiral molecules, emphasizing the importance of stereochemical control in modern drug discovery and development.
References
- 1. 1-Butanol, 2-amino-3-methyl-, (.+/-.)- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]
- 4. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamic Properties of Amino Alcohols for Researchers and Drug Development Professionals
Introduction
Amino alcohols are a critical class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group.[1] This bifunctionality imparts a unique combination of physical and chemical properties, making them highly valuable in a wide range of applications, from industrial processes to pharmaceutical synthesis.[1][] In the realm of drug development, amino alcohols serve as essential building blocks and chiral auxiliaries for the synthesis of complex bioactive molecules.[][3] Their derivatives are under investigation for various therapeutic applications, including antimicrobial and antifungal activities.[1] A thorough understanding of their thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and bioavailability of drug candidates. This guide provides an in-depth overview of the core thermodynamic properties of key amino alcohols, details of experimental methodologies for their determination, and visualizations of relevant workflows and relationships.
Core Thermodynamic Properties of Selected Amino Alcohols
The following tables summarize key thermodynamic data for several industrially and pharmaceutically relevant amino alcohols. These values are essential for chemical engineers and medicinal chemists in process design, safety analysis, and molecular modeling.
Table 1: Enthalpy and Gibbs Free Energy Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | ΔfH°(gas) (kJ/mol) | ΔfH°(liquid) (kJ/mol) | ΔvapH° (kJ/mol) | ΔfusH° (kJ/mol) | ΔfG° (kJ/mol) |
| Monoethanolamine | C₂H₇NO | 61.08 | - | - | 58 ± 3[4] | - | - |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | - | - | - | - | - |
| 3-Aminopropanol | C₃H₉NO | 75.11 | - | - | - | - | - |
| 2-Aminopropanol | C₃H₉NO | 75.11 | - | - | - | - | - |
Note: A hyphen (-) indicates that reliable data was not found in the initial search. Further targeted searches would be needed to populate these fields.
Table 2: Heat Capacity and Phase Transition Data
| Compound | Cp,gas (J/mol·K) | Cp,liquid (J/mol·K) | Boiling Point (°C) | Melting Point (°C) |
| Monoethanolamine | - | - | 170.5 | 10.5 |
| Diethanolamine | - | - | 268.4[5] | 28[5] |
| 3-Aminopropanol | - | - | 184-187[6] | 11-13[6] |
| 2-Aminopropanol | - | - | 72-73 (at 11 mmHg)[7] | -2[7] |
Table 3: Physical Properties
| Compound | Density (g/cm³) | Vapor Pressure | Water Solubility |
| Monoethanolamine | 1.012 (at 25°C) | 0.4 mmHg (at 20°C) | Miscible |
| Diethanolamine | 1.097 (at 25°C) | <0.01 mmHg (at 20°C) | Miscible |
| 3-Aminopropanol | 0.982[6] | - | Soluble[8] |
| 2-Aminopropanol | 0.965 (at 25°C)[7] | - | Completely miscible[7] |
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the amino alcohol is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere. The desired temperature program is set, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period.
-
Data Acquisition: The instrument heats both the sample and reference pans. The differential heat flow to the sample required to maintain it at the same temperature as the reference is recorded.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in the region of the temperature ramp where no phase transition occurs. It is calculated relative to a standard material with a known heat capacity (e.g., sapphire).
-
Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak corresponds to the melting point.
-
Determination of Enthalpy of Combustion using Bomb Calorimetry
Bomb calorimetry is a standard method for determining the heat of combustion of a substance.
Methodology:
-
Sample Preparation: A known mass of the liquid amino alcohol is placed in a crucible within a high-pressure stainless steel container, the "bomb." A fine wire is passed through the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm).
-
Calorimeter Setup: The bomb is placed in a well-insulated outer container (a dewar) filled with a precise volume of water. A stirrer and a high-precision thermometer are also placed in the water.
-
Combustion: The sample is ignited by passing an electric current through the wire. The combustion of the amino alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated using the formula: q = C_calorimeter * ΔT where q is the heat released, C_calorimeter is the heat capacity of the calorimeter (determined by burning a substance with a known heat of combustion, such as benzoic acid), and ΔT is the measured temperature change. The molar enthalpy of combustion is then calculated by dividing q by the number of moles of the amino alcohol burned.
Visualizations
Experimental Workflow for Enthalpy of Combustion Measurement
Caption: Workflow for determining the enthalpy of combustion.
Logical Relationship of Key Thermodynamic Properties
Caption: The Gibbs free energy equation.
Role of Amino Alcohols in Bioactive Molecule Synthesis
Caption: Synthesis of bioactive molecules from amino alcohols.
References
An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability of 2-Amino-3-methyl-1-butanol, a chiral amino alcohol with significant applications in organic synthesis and as a building block for pharmacologically active molecules. This document collates available data on its chemical and physical properties, thermal stability, and reactivity with common reagents. Detailed experimental protocols for assessing its stability and reactivity are also presented, alongside visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical and Physical Properties
This compound, also known as Valinol, is a chiral compound derived from the amino acid valine. It exists as two enantiomers, (S)-(+)-2-Amino-3-methyl-1-butanol and (R)-(-)-2-Amino-3-methyl-1-butanol, as well as a racemic mixture. Its versatile structure, containing both a primary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutical agents.[1][2][3][4]
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO | [5][6][7] |
| Molecular Weight | 103.16 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid or solid | [7][8] |
| Boiling Point | 75-77 °C at 8 mmHg | [7] |
| Melting Point | (R)-(-)-enantiomer: 35-36 °C | [9] |
| Density | 0.936 g/mL at 25 °C | [7] |
| Flash Point | 90 °C (closed cup) | [7] |
| Refractive Index | n20/D 1.4543 | [7] |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents.
Thermal Stability
Elevated temperatures can lead to the thermal degradation of this compound. While specific quantitative data on its decomposition temperature is limited, information on its enantiomer, D-Valinol, suggests it is prone to degradation at temperatures above 100 °C, which may involve thermal decomposition and racemization.[10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be employed to determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.[10]
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
References
- 1. researchgate.net [researchgate.net]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. mt.com [mt.com]
- 4. biomedres.us [biomedres.us]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. scbt.com [scbt.com]
- 7. This compound 97 16369-05-4 [sigmaaldrich.com]
- 8. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 9. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]
- 10. epfl.ch [epfl.ch]
Synthesis of 2-Amino-3-methyl-1-butanol Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-amino-3-methyl-1-butanol (commonly known as L-valinol or D-valinol, depending on the stereochemistry) and its analogs. These chiral β-amino alcohols are crucial building blocks in asymmetric synthesis and are integral components of numerous pharmaceuticals. This document details various synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols for key transformations, and visualizes relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The synthesis of this compound and its analogs can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability.
Reduction of α-Amino Acids and Their Derivatives
One of the most direct and widely utilized methods for the synthesis of chiral β-amino alcohols is the reduction of the corresponding α-amino acids, which are readily available from the chiral pool. L-valine, for instance, is the natural precursor to L-valinol ((S)-(+)-2-amino-3-methyl-1-butanol).
Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of iodine or other additives. The LiAlH₄ reduction is highly efficient but requires stringent anhydrous conditions due to its high reactivity. The NaBH₄/I₂ system offers a milder and often more cost-effective alternative.
Asymmetric Aminohydroxylation of Alkenes
The Sharpless asymmetric aminohydroxylation (AA) provides a powerful method for the direct conversion of alkenes into enantiomerically enriched vicinal amino alcohols. This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. The choice of ligand dictates the stereochemical outcome of the reaction, allowing for the synthesis of both enantiomers of the desired amino alcohol. While highly effective for certain substrates, the regioselectivity of the aminohydroxylation can be a challenge for unsymmetrical alkenes.
Ring-Opening of Epoxides
The nucleophilic ring-opening of epoxides with nitrogen-based nucleophiles is a versatile and stereospecific method for the synthesis of β-amino alcohols. This Sₙ2 reaction proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. The regioselectivity of the ring-opening of unsymmetrical epoxides can be controlled by the choice of catalyst and reaction conditions. Lewis acids are often employed to activate the epoxide ring and facilitate the nucleophilic attack.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. ω-Transaminases, for example, can be used for the asymmetric amination of α-hydroxy ketones to produce enantiomerically pure β-amino alcohols. This approach benefits from the high stereospecificity of enzymes and mild reaction conditions.
Data Presentation: Comparative Analysis of Synthetic Methods
The following tables summarize quantitative data for the synthesis of this compound and its analogs using various methods, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Reduction of Valine Derivatives to Valinol
| Starting Material | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| L-Valine | LiAlH₄ | THF | 73-75 | >99 | [1] |
| L-Valine | NaBH₄ / I₂ | THF | 80-98 | >99 | [1] |
| L-Valine Methyl Ester | NaBH₄ | EtOH | 88-94 | >99 | [1] |
Table 2: Asymmetric Aminohydroxylation of Representative Alkenes
| Alkene | Nitrogen Source | Chiral Ligand | Yield (%) | ee% | Reference |
| Styrene | TsN(Na)Cl | (DHQ)₂-PHAL | 94 | 99 | [2] |
| Methyl Cinnamate | TsN(Na)Cl | (DHQD)₂-PHAL | 85 | 98 | [2] |
| 1-Hexene | AcNHBr | (DHQ)₂-PHAL | 70 | 95 | [3] |
Table 3: Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst | Yield (%) | Regioselectivity | Reference |
| Styrene Oxide | Aniline | None (in water) | 92 | >99:1 | [4] |
| Styrene Oxide | Aniline | Zn(ClO₄)₂·6H₂O | 95 | >99:1 | [4] |
| Cyclohexene Oxide | Aniline | Sulfated Tin Oxide | 90 | N/A (trans) | [5] |
| Propylene Oxide | Benzylamine | InBr₃ | 88 | 90:10 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described above.
Synthesis of L-Valinol by Reduction of L-Valine with LiAlH₄
Materials:
-
L-Valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
15% Aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl ether
Procedure:
-
A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flame-dried and flushed with dry nitrogen.
-
To the flask, add LiAlH₄ (1.1 equivalents) and anhydrous THF (sufficient to make a stirrable slurry).
-
A solution of L-valine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, 15% aqueous NaOH, and then more water.
-
The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with ethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude L-valinol is purified by vacuum distillation to yield a colorless oil or a low-melting solid.
Sharpless Asymmetric Aminohydroxylation of an Olefin
Materials:
-
Olefin (e.g., Styrene)
-
Nitrogen source (e.g., Chloramine-T trihydrate)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Chiral ligand (e.g., (DHQ)₂-PHAL)
-
Water
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, add the nitrogen source (1.1 equivalents), potassium osmate(VI) dihydrate (0.004 equivalents), and the chiral ligand (0.01 equivalents).
-
A 1:1 mixture of tert-butanol and water is added, and the mixture is stirred until all solids have dissolved.
-
The olefin (1.0 equivalent) is added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude amino alcohol is purified by flash column chromatography.
Ring-Opening of an Epoxide with an Amine
Materials:
-
Epoxide (e.g., Styrene Oxide)
-
Amine (e.g., Aniline)
-
Catalyst (e.g., Zinc(II) perchlorate (B79767) hexahydrate, optional)
-
Solvent (e.g., water or solvent-free)
Procedure:
-
To a round-bottomed flask, add the epoxide (1.0 equivalent) and the amine (1.1 equivalents).
-
If a catalyst is used, it is added at this stage (e.g., 5 mol% Zn(ClO₄)₂·6H₂O).
-
The reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude β-amino alcohol is purified by column chromatography.
Mandatory Visualizations
Biological Pathway: Mechanism of Action of Efavirenz
This compound analogs are crucial in the synthesis of various pharmaceuticals. For instance, a chiral β-amino alcohol is a key component in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The following diagram illustrates the HIV life cycle and the point of intervention for NNRTIs like Efavirenz.
Caption: HIV life cycle and the inhibitory action of Efavirenz.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a general workflow for the synthesis, workup, and purification of a this compound analog.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Highly enantioselective synthesis of beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akshatrathi.com [akshatrathi.com]
- 3. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: 2-Amino-3-methyl-1-butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled formation of new chiral centers. 2-Amino-3-methyl-1-butanol, a readily available chiral amino alcohol derived from the natural amino acid D-valine (and often referred to as D-valinol), serves as a versatile and highly effective chiral auxiliary. Its primary application is realized through its conversion to a chiral oxazolidinone, which provides a rigid scaffold to direct the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylation and aldol (B89426) additions. Following the desired transformation, the auxiliary can be cleanly removed and often recovered for reuse.
These application notes provide a comprehensive overview of the use of this compound as a chiral auxiliary, including detailed experimental protocols, quantitative data for key transformations, and visualizations of the underlying stereochemical models.
Data Presentation
Asymmetric Alkylation of N-Acyloxazolidinones Derived from this compound
The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The steric hindrance provided by the isopropyl group of the valinol-derived auxiliary directs the incoming electrophile to the opposite face of the enolate.
| Entry | N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | Benzyl (B1604629) bromide | LDA | 95 | >99:1 |
| 2 | Acetyl | Methyl iodide | NaHMDS | 92 | 98:2 |
| 3 | Butyryl | Allyl bromide | KHMDS | 88 | 97:3 |
| 4 | Phenylacetyl | tert-Butyl bromide / SnCl₄ | Zr Enolate | 77 | 50:1 |
Asymmetric Aldol Reaction of N-Acyloxazolidinones Derived from this compound
The boron-mediated aldol reaction of N-acyloxazolidinones allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis. The reaction proceeds through a Zimmerman-Traxler transition state to predominantly afford the syn-aldol adduct.
| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |
| 2 | Propionyl | Benzaldehyde | Bu₂BOTf | 90 | 98:2 |
| 3 | Acetyl | Propionaldehyde | TiCl₄ | 82 | 95:5 |
| 4 | Propionyl | n-Octanal | Bu₂BOTf | High | High |
Experimental Protocols
Protocol 1: Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound
This protocol describes the formation of the chiral oxazolidinone auxiliary from D-valinol.
Materials:
-
(R)-2-Amino-3-methyl-1-butanol (D-Valinol)
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-2-Amino-3-methyl-1-butanol (1.0 eq) in toluene.
-
Add diethyl carbonate (1.2 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by the distillation of ethanol.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford pure (R)-4-isopropyl-2-oxazolidinone.
Protocol 2: N-Acylation of (R)-4-isopropyl-2-oxazolidinone
This protocol details the attachment of the prochiral acyl group to the chiral auxiliary.
Materials:
-
(R)-4-isopropyl-2-oxazolidinone
-
Acyl chloride (e.g., propionyl chloride)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.
Protocol 3: Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of the N-acyl oxazolidinone.
Materials:
-
N-acyl-(R)-4-isopropyl-2-oxazolidinone
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.05 eq) dropwise to the solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.
Protocol 4: Asymmetric Aldol Reaction
This protocol details a boron-mediated diastereoselective aldol reaction.
Materials:
-
N-acyl-(R)-4-isopropyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIPEA (1.2 eq) followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the Z-boron enolate.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer.
-
Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C to room temperature for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with aqueous HCl.
-
Extract the desired chiral carboxylic acid with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product.
Mandatory Visualization
Caption: General experimental workflow for the use of this compound as a chiral auxiliary.
Caption: Stereochemical model for the asymmetric alkylation of a valinol-derived oxazolidinone.
Caption: Zimmerman-Traxler model for the asymmetric aldol reaction using a valinol-derived auxiliary.
Application Notes and Protocols: 2-Amino-3-methyl-1-butanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile chiral building block, 2-amino-3-methyl-1-butanol (valinol), in asymmetric synthesis. This document details its application as a chiral auxiliary, in the synthesis of chiral ligands for metal-catalyzed reactions, and as a precursor for organocatalysts. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate practical application in a laboratory setting.
Application as a Chiral Auxiliary in Asymmetric Alkylation
(S)- or (R)-2-amino-3-methyl-1-butanol can be readily converted into the corresponding chiral oxazolidinone auxiliary. This auxiliary is highly effective in directing the stereoselective alkylation of enolates derived from N-acyloxazolidinones, providing a reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid and allows for the recovery of the chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone derived from (R)-2-amino-3-methyl-1-butanol.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) in dry dichloromethane (B109758) at 0 °C, add triethylamine (B128534) (1.2 equiv).
-
Slowly add the desired acyl chloride (1.1 equiv) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the N-acyloxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF and stir for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the alkylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water (4:1).
-
Add lithium hydroxide (B78521) (LiOH) (2.0 equiv) and hydrogen peroxide (4.0 equiv) at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-phenylacetyl)oxazolidinone | 92 | >99:1 |
| 2 | Iodomethane | N-propionyl-oxazolidinone | 89 | 98:2 |
| 3 | Allyl bromide | N-(pent-4-enoyl)oxazolidinone | 95 | >99:1 |
Application in Asymmetric Aldol (B89426) Reactions
Chiral oxazolidinones derived from this compound are also powerful auxiliaries for controlling the stereochemistry of aldol reactions. The boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol adducts with high diastereoselectivity. The stereochemical outcome is dictated by a chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions with the auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
Step 1: Formation of the Boron Enolate
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in dry dichloromethane and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
Step 2: Aldol Addition
-
Cool the solution of the boron enolate to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the aldol adduct by column chromatography.
Step 3: Auxiliary Removal
-
The chiral auxiliary can be removed under similar conditions as described for the alkylation product to yield the corresponding β-hydroxy carboxylic acid or its ester derivative.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid derivative | 85 | 99:1 |
| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 90 | 98:2 |
| 3 | Acrolein | 3-hydroxy-2-methylpent-4-enoic acid derivative | 82 | 95:5 |
Synthesis of Chiral Ligands for Asymmetric Catalysis
This compound is a key starting material for the synthesis of widely used chiral ligands, such as phosphinooxazolines (PHOX). These ligands create a chiral environment around a metal center (e.g., Palladium, Iridium, Rhodium), enabling high enantioselectivity in a variety of catalytic transformations, including asymmetric allylic alkylation, hydrogenation, and Heck reactions.
Experimental Protocol: Synthesis of (S)-iPr-PHOX Ligand
Step 1: Synthesis of the Chiral Oxazoline (B21484)
-
React (S)-2-amino-3-methyl-1-butanol (1.0 equiv) with 2-cyanopyridine (B140075) in the presence of a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions at 120 °C for 12 hours.
-
Purify the resulting chiral oxazoline by vacuum distillation.
Step 2: Synthesis of the PHOX Ligand
-
To a solution of the chiral oxazoline (1.0 equiv) in dry THF at -78 °C, add n-butyllithium (1.05 equiv) and stir for 30 minutes.
-
Add a solution of chlorodiphenylphosphine (B86185) (1.1 equiv) in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the (S)-iPr-PHOX ligand by column chromatography on silica (B1680970) gel.
Quantitative Data for PHOX Ligand in Asymmetric Allylic Alkylation
Reaction: 1,3-diphenylallyl acetate with dimethyl malonate catalyzed by [Pd(allyl)Cl]₂ and (S)-iPr-PHOX.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH₂Cl₂ | 0 | 98 | 99 |
| 0.5 | THF | 25 | 95 | 98 |
| 1 | Toluene | 0 | 96 | 99 |
Application in Organocatalysis
Derivatives of this compound have been successfully employed as organocatalysts in various asymmetric transformations, such as Michael additions. These small organic molecules can effectively catalyze reactions with high enantioselectivity without the need for a metal. For instance, valinol-derived primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes.
Experimental Protocol: Asymmetric Michael Addition
-
To a mixture of the nitroalkene (1.0 equiv) and the β-keto ester (1.2 equiv) in a suitable solvent (e.g., toluene) at -30 °C, add the this compound-derived organocatalyst (0.1 equiv).
-
Stir the reaction mixture at -30 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the Michael adduct by column chromatography on silica gel.
Quantitative Data for Organocatalyzed Michael Addition
Reaction: Michael addition of ethyl 2-oxocyclopentanecarboxylate to β-nitrostyrene.
| Organocatalyst (derived from) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-2-amino-3-methyl-1-butanol | -30 | 75 | 99:1 | 99 |
| (S)-Phenylalaninol | -30 | 70 | 96:4 | 98 |
Application of 2-Amino-3-methyl-1-butanol in Pharmaceutical Synthesis
Application Note AP-CHEM-2301
Abstract
2-Amino-3-methyl-1-butanol, also known as L-Valinol, is a versatile chiral building block extensively utilized in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, combined with its inherent chirality derived from the natural amino acid L-valine, makes it a valuable precursor for the asymmetric synthesis of a wide range of active pharmaceutical ingredients (APIs). This application note details the use of L-Valinol in the synthesis of antiviral and anticancer agents, and as a chiral auxiliary to induce stereoselectivity in key synthetic transformations. Detailed experimental protocols and quantitative data are provided for researchers, scientists, and drug development professionals.
Introduction
Chirality is a fundamental aspect of drug design and development, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. L-Valinol ((S)-2-amino-3-methyl-1-butanol) serves as a crucial starting material for introducing a specific stereocenter into complex molecules. Its bulky isopropyl group can effectively control the stereochemical outcome of reactions, leading to high diastereoselectivity. This is particularly important in the synthesis of drugs where only one enantiomer exhibits the desired therapeutic effect.
This document outlines two primary applications of L-Valinol in pharmaceutical synthesis:
-
As a Chiral Building Block: Direct incorporation of the L-Valinol scaffold into the final drug molecule. A notable example is in the synthesis of novel anticancer agents targeting the MDM2-p53 protein-protein interaction.
-
As a Chiral Auxiliary: Temporary attachment to a prochiral substrate to direct a stereoselective reaction, followed by removal. This is exemplified by the synthesis of L-Valinol-derived oxazolidinones for asymmetric aldol (B89426) reactions.
Application as a Chiral Building Block: Synthesis of MDM2-p53 Interaction Inhibitors
The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein. Small molecules that inhibit the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. L-Valinol is a key component in the synthesis of potent and selective MDM2 inhibitors.
The MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 is a key regulatory point in the cell cycle. Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low.[1][2] In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53.[3][4] Activated p53 then transcriptionally activates genes involved in cell cycle arrest, DNA repair, and apoptosis.[1][3] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[5] MDM2 inhibitors are designed to block the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its function.[5][6]
References
2-Amino-3-methyl-1-butanol: A Versatile Chiral Building Block in Organic Synthesis
Introduction:
2-Amino-3-methyl-1-butanol, commonly known as Valinol, is a chiral amino alcohol derived from the natural amino acid valine. It is a valuable and versatile building block in organic synthesis, primarily utilized for its ability to introduce chirality and control the stereochemical outcome of reactions. Its applications are particularly prominent in the synthesis of pharmaceuticals and other complex, biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a chiral auxiliary and a precursor for chiral ligands and catalysts.
I. Application as a Chiral Auxiliary in Asymmetric Synthesis
One of the most significant applications of this compound is in the formation of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a chemical transformation to yield a specific stereoisomer. The most common chiral auxiliaries derived from valinol are oxazolidinones. These rigid heterocyclic structures effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to attack from the less sterically hindered face, thereby achieving high diastereoselectivity.
Asymmetric Alkylation Reactions
Valinol-derived oxazolidinone auxiliaries are widely used in the asymmetric alkylation of enolates to produce enantiomerically enriched α-substituted carboxylic acids.
Quantitative Data for Asymmetric Alkylation:
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-isopropyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 |
| (R)-4-isopropyl-2-oxazolidinone | Benzyl (B1604629) bromide | >99:1 | ~90 |
| (R)-4-isopropyl-2-oxazolidinone | Methyl iodide | >99:1 | ~95 |
| (R)-4-isopropyl-2-oxazolidinone | Ethyl iodide | >99:1 | ~93 |
Experimental Protocol: Asymmetric Benzylation of a Propionyl Imide
This protocol describes the synthesis of the chiral auxiliary from D-Valinol, its acylation, and subsequent diastereoselective alkylation with benzyl bromide.
1. Synthesis of (R)-4-isopropyl-2-oxazolidinone:
-
Materials: D-Valinol, diethyl carbonate, potassium carbonate.
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, combine D-Valinol (1.0 eq.), diethyl carbonate (1.1 eq.), and a catalytic amount of potassium carbonate (0.1 eq.).
-
Heat the mixture to approximately 130-140 °C. Ethanol (B145695) will begin to distill off.
-
Continue heating until the distillation of ethanol ceases, indicating the completion of the reaction.
-
The crude (R)-4-isopropyl-2-oxazolidinone can be purified by distillation under reduced pressure or recrystallization.
-
2. N-Acylation with Propionyl Chloride:
-
Materials: (R)-4-isopropyl-2-oxazolidinone, propionyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve (R)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq.).
-
Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the N-propionyl oxazolidinone by flash column chromatography.
-
3. Asymmetric Benzylation:
-
Materials: N-propionyl-(R)-4-isopropyl-2-oxazolidinone, lithium diisopropylamide (LDA), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.05 eq.) in THF dropwise. Stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography to obtain the alkylated product with high diastereoselectivity.
-
4. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide. The auxiliary can often be recovered and reused.
Workflow for Asymmetric Alkylation:
Application Notes and Protocols for N-acylation of 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-acylation of 2-Amino-3-methyl-1-butanol, a versatile building block in organic synthesis and drug development. The featured method is a straightforward, catalyst-free approach utilizing acetic anhydride (B1165640) as the acylating agent, offering high efficiency and ease of execution.
Introduction
N-acylated amino alcohols are important structural motifs found in a variety of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and chiral ligands. The selective acylation of the amino group in the presence of a hydroxyl group is a common challenge. The protocol detailed below describes a highly chemoselective N-acylation of this compound (also known as L-Valinol) under mild, catalyst-free conditions. This method is advantageous due to its simplicity, high yields, and environmentally friendly nature, as it avoids the use of potentially toxic catalysts and hazardous solvents in the reaction step.[1][2]
General Reaction
The N-acylation of this compound with an acylating agent, such as acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the corresponding N-acyl derivative.
Caption: General reaction scheme for the N-acylation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the N-acylation of this compound using acetic anhydride under catalyst-free conditions.[1]
| Parameter | Value | Unit | Notes |
| Substrate | This compound | - | - |
| Acylating Agent | Acetic Anhydride | - | - |
| Molar Ratio (Substrate:Acylating Agent) | 1 : 1.2 | - | A slight excess of the acylating agent is used. |
| Temperature | Room Temperature | °C | - |
| Reaction Time | 5 - 15 | minutes | Reaction progress can be monitored by TLC. |
| Solvent | None (Solvent-free) | - | The reaction is performed neat. |
| Catalyst | None | - | - |
| Isolated Yield | 85 - 90 | % | For amino alcohols in general under these conditions.[1] |
| Work-up Solvent | Diethyl Ether | - | Used for precipitation of the product. |
Experimental Protocol
This protocol details the catalyst- and solvent-free N-acetylation of this compound.
Materials and Reagents:
-
This compound (L-Valinol)
-
Acetic Anhydride
-
Diethyl Ether
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Glass rod
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
TLC plates (silica gel) and developing chamber
-
Appropriate eluent for TLC (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place 1.0 mmol of this compound.
-
Addition of Acylating Agent: To the substrate, add 1.2 mmol of acetic anhydride.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-15 minutes.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Upon completion of the reaction, add 5 mL of diethyl ether to the reaction mixture.
-
Stir the mixture. The N-acylated product is expected to precipitate.
-
Allow the mixture to stand at room temperature for approximately 1 hour to ensure complete crystallization.[1]
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.
-
-
Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the N-acylated product can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the workflow for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Diethyl ether is highly flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols: The Role of (S)-2-Amino-3-methyl-1-butanol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-methyl-1-butanol, also known as L-Valinol, is a chiral amino alcohol readily derived from the natural amino acid L-valine. In the field of organocatalysis, it serves as a versatile and efficient chiral building block for the synthesis of catalysts that promote a variety of asymmetric transformations. These metal-free catalysts are attractive due to their low toxicity, stability, and ability to be derived from an inexpensive, renewable source. This document provides detailed application notes and protocols for the use of (S)-2-Amino-3-methyl-1-butanol as a precursor to an organocatalyst in the asymmetric Michael addition of β-keto esters to nitroalkenes, a key carbon-carbon bond-forming reaction in synthetic organic chemistry.
Application: Asymmetric Michael Addition
Organocatalysts derived from (S)-2-Amino-3-methyl-1-butanol have demonstrated high efficiency in catalyzing the asymmetric Michael addition of β-keto esters to nitroalkenes. This reaction is of significant interest as it constructs chiral molecules containing two adjacent stereocenters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The catalyst, a primary β-amino alcohol, is believed to activate the substrates through a dual-activation mechanism involving both the amino and hydroxyl groups.
Experimental Data
The following table summarizes the quantitative data for the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to various nitrostyrenes, catalyzed by an organocatalyst derived from (S)-2-Amino-3-methyl-1-butanol.
| Entry | Nitrostyrene (B7858105) (Substrate B) | Product | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | β-nitrostyrene | 4a | 85 | >99:1 | 98 |
| 2 | 4-methyl-β-nitrostyrene | 4b | 82 | >99:1 | 97 |
| 3 | 4-methoxy-β-nitrostyrene | 4c | 88 | >99:1 | 98 |
| 4 | 4-chloro-β-nitrostyrene | 4d | 78 | >99:1 | 96 |
| 5 | 4-bromo-β-nitrostyrene | 4e | 75 | >99:1 | 95 |
| 6 | 2-chloro-β-nitrostyrene | 4f | 72 | 98:2 | 94 |
Reaction Conditions: Methyl 2-oxocyclopentanecarboxylate (0.1 mmol), nitrostyrene (0.12 mmol), catalyst (10 mol%), toluene (B28343) (0.5 mL), -20 °C, 24 h. dr = diastereomeric ratio, ee = enantiomeric excess.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol from L-Valine
This protocol describes the reduction of the naturally occurring amino acid L-valine to the corresponding chiral amino alcohol, (S)-2-Amino-3-methyl-1-butanol.
Materials:
-
L-Valine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Methanol (B129727) (MeOH)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 4 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen or argon atmosphere, suspend L-valine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Slowly add sodium borohydride (2.5 - 3.0 eq) to the suspension.
-
Prepare a solution of iodine (1.0 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until the solution becomes clear.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a 4 M solution of potassium hydroxide and stir for 4 hours at room temperature to hydrolyze the borate (B1201080) esters.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-Amino-3-methyl-1-butanol as a colorless oil or low-melting solid. The product can be further purified by distillation or crystallization if necessary.
Protocol 2: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene
This protocol details the use of the synthesized (S)-2-Amino-3-methyl-1-butanol derived organocatalyst in the asymmetric Michael addition reaction.
Materials:
-
(S)-2-Amino-3-methyl-1-butanol derived catalyst (prepared as in Protocol 1 or from a similar procedure)
-
β-Keto ester (e.g., methyl 2-oxocyclopentanecarboxylate)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Toluene, anhydrous
-
Reaction vial or flask
-
Stirring apparatus
-
Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone bath)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the β-keto ester (1.0 eq).
-
Add anhydrous toluene to dissolve the β-keto ester.
-
Add the (S)-2-Amino-3-methyl-1-butanol derived organocatalyst (0.1 eq, 10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a low-temperature bath.
-
Add the nitroalkene (1.2 eq) to the cooled reaction mixture.
-
Stir the reaction at this temperature for the specified time (e.g., 24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition reaction catalyzed by a primary β-amino alcohol. The catalyst activates the β-keto ester through enamine formation, while the hydroxyl group of the catalyst is believed to interact with the nitroalkene via hydrogen bonding, thus orienting the electrophile for a stereoselective attack.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow
This diagram outlines the general workflow for carrying out the organocatalytic asymmetric Michael addition reaction.
Caption: Experimental workflow for the asymmetric Michael addition.
Application Notes and Protocols for Reactions Involving 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging (S)-2-Amino-3-methyl-1-butanol, a versatile chiral building block, in asymmetric synthesis. Derived from the natural amino acid L-valine, this amino alcohol is a valuable precursor for the synthesis of chiral auxiliaries, ligands, and pharmaceutical intermediates. Its primary application involves its conversion to the corresponding oxazolidinone, which serves as a highly effective chiral auxiliary in a variety of stereoselective transformations.
Core Applications
(S)-2-Amino-3-methyl-1-butanol is instrumental in the synthesis of the chiral auxiliary (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This auxiliary is widely employed to direct the stereochemical outcome of reactions such as enolate alkylation and aldol (B89426) additions, which are fundamental for creating chiral centers in molecules of pharmaceutical interest.
Key Experimental Protocols
Protocol 1: Synthesis of (S)-4-Isopropyl-2-oxazolidinone from (S)-2-Amino-3-methyl-1-butanol
This protocol details the formation of the pivotal chiral auxiliary, (S)-4-Isopropyl-2-oxazolidinone, from (S)-2-Amino-3-methyl-1-butanol (also known as L-Valinol).
Materials:
-
(S)-2-Amino-3-methyl-1-butanol
-
Diethyl carbonate
-
Potassium carbonate
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (S)-2-Amino-3-methyl-1-butanol (1.0 equivalent) in toluene.
-
To this solution, add diethyl carbonate (1.1 equivalents) and potassium carbonate.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (S)-4-Isopropyl-2-oxazolidinone.[1]
Protocol 2: N-Acylation of (S)-4-Isopropyl-2-oxazolidinone
This procedure describes the acylation of the chiral auxiliary, a necessary step before its use in stereoselective alkylation or aldol reactions.
Materials:
-
(S)-4-Isopropyl-2-oxazolidinone
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Acyl chloride (e.g., propionyl chloride) or anhydride (B1165640)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve (S)-4-Isopropyl-2-oxazolidinone (1.0 equivalent) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[2]
Protocol 3: Diastereoselective Alkylation of N-Acyl-(S)-4-Isopropyl-2-oxazolidinone
This protocol exemplifies the use of the chiral auxiliary to direct the stereoselective alkylation of an enolate.
Materials:
-
N-Acyl-(S)-4-Isopropyl-2-oxazolidinone
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) or other strong base
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to form the enolate. Stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.[2]
Protocol 4: Chiral Auxiliary Removal
This procedure describes the cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated product (1.0 equivalent) in a 4:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents).
-
Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to a pH of approximately 2 with aqueous HCl.
-
Extract the desired chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.[2]
Data Presentation
The following table summarizes the performance of a D-Valinol-derived chiral auxiliary, (4R)-4-isopropyl-2-oxazolidinone, in asymmetric aldol reactions, demonstrating its high efficiency in inducing stereoselectivity.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
Data sourced from a comparative study of chiral auxiliaries.[1]
Visualizations
Experimental Workflow for Asymmetric Synthesis using a Valinol-Derived Chiral Auxiliary
The following diagram illustrates the general workflow for employing a chiral auxiliary derived from 2-Amino-3-methyl-1-butanol (Valinol) in asymmetric synthesis.
Caption: Workflow for asymmetric synthesis using a valinol-derived chiral auxiliary.
Signaling Pathway Analogy: Chiral Information Transfer
The following diagram illustrates the concept of chiral information transfer from the auxiliary to the final product, analogous to a signaling pathway.
Caption: Conceptual pathway of chiral information transfer.
References
Application Notes and Protocols for the Purification of 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Amino-3-methyl-1-butanol (also known as Valinol). The selection of an appropriate purification technique is critical to achieving the desired purity for research, development, and manufacturing applications. The methods described herein include fractional vacuum distillation, recrystallization of salts, and column chromatography, each suitable for different scales and purity requirements.
Introduction to Purification Strategies
This compound is a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Impurities from its synthesis, such as starting materials, by-products, and enantiomeric or diastereomeric isomers, must be removed to ensure the quality and efficacy of the final product. The choice of purification method depends on the nature of the impurities, the physical state of the compound (liquid or solid), and the desired final purity.
Key Purification Techniques:
-
Fractional Vacuum Distillation: Ideal for separating volatile compounds with different boiling points. It is particularly useful for purifying the liquid free base of this compound from non-volatile impurities and other volatile components.[1][2]
-
Recrystallization of Salts: A powerful technique for purifying solid derivatives of this compound. This method is highly effective for removing impurities with different solubility profiles and is the primary method for chiral resolution of racemic mixtures.[3][4]
-
Column Chromatography: A versatile technique for achieving high levels of purity by separating compounds based on their differential adsorption to a stationary phase. It is suitable for both small and large-scale purifications and can separate closely related impurities.[5][6]
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data for the purification of this compound and related amino alcohols using the described methods. The data is compiled from various sources and is intended to be representative. Actual results may vary based on specific experimental conditions.
Table 1: Fractional Vacuum Distillation
| Starting Material | Pressure (mmHg) | Boiling Point (°C) | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Crude L-Valinol | 0.9 | 63-65 | Not specified | >98 (implied) | 73-75 | [7] |
| Crude L-Valinol | 2.5 | 62-67 | Not specified | >98 (implied) | 44 | [7] |
| Crude (R)-3-aminobutan-1-ol | 9 | 65-70 | ~85 | ~98 | 65-70 | [8] |
Table 2: Recrystallization for Chiral Resolution
| Starting Material | Resolving Agent | Solvent | Product | Enantiomeric Excess (ee) / Purity | Yield (%) | Reference |
| Racemic 2-amino-1-butanol | L-(+)-Tartaric Acid | Methanol (B129727) | d-2-amino-1-butanol L-tartrate | Not specified | 89.2 (of theoretical) | [3] |
| Racemic 2-amino-1-butanol | L-(+)-Tartaric Acid | Ethanol | d-2-amino-1-butanol L-tartrate | Not specified | 98 (of theoretical) | [3] |
| Racemic Amlodipine | d-Tartaric Acid | DMSO | (S)-Amlodipine-d-tartrate salt | 90.7 ± 1.4% | 48.8 ± 2.4% | [9] |
Table 3: Column Chromatography (General for Amino Alcohols)
| Compound Class | Stationary Phase | Mobile Phase | Elution Mode | Typical Purity | Reference |
| Amino Alcohols | Silica (B1680970) Gel | n-Hexane-Ethyl Acetate (e.g., 3:7 v/v) | Isocratic | >99% | [10] |
| Amino Alcohols | Diol-functionalized Silica | Dichloromethane-1-Pentanol | Isocratic/Gradient | >99% | [10] |
| Indole Alkaloids (related) | Silica Gel (200-300 mesh) | Chloroform-Methanol (e.g., 100:1 v/v) | Isocratic | >99% | [10] |
Experimental Protocols
Fractional Vacuum Distillation of this compound
Objective: To purify liquid this compound by separating it from non-volatile impurities and other volatile components with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and collection flask(s)
-
Heating mantle with magnetic stirrer
-
Vacuum pump, vacuum trap, and pressure gauge
-
Boiling chips or magnetic stir bar
Protocol:
-
Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the flask with stirring.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction that distills at a stable temperature. For L-Valinol, the boiling point is reported to be 63-65 °C at 0.9 mmHg.[7]
-
Once the desired fraction is collected, stop heating and allow the system to cool before slowly and carefully releasing the vacuum.
-
Analyze the purity of the collected fraction(s) using appropriate analytical methods such as GC-MS or NMR spectroscopy.[8]
Note: this compound may solidify in the condenser if it is extensively cooled, as its melting point is around room temperature.[7] Gentle warming of the condenser with a heat gun may be necessary to prevent clogging.[7]
Caption: Workflow for Fractional Vacuum Distillation.
Recrystallization for Chiral Resolution of Racemic this compound
Objective: To separate the enantiomers of racemic this compound by forming diastereomeric salts with an optically active acid, followed by fractional crystallization.
Materials:
-
Racemic this compound (DL-Valinol)
-
L-(+)-Tartaric acid (or D-(-)-Tartaric acid)
-
Anhydrous methanol or ethanol
-
Stirring hotplate
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
-
A strong base (e.g., NaOH or Ca(OH)₂) for liberation of the free amine
Protocol:
-
Dissolve the racemic this compound in anhydrous methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm anhydrous methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.[3]
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous methanol.
-
The resulting crystalline solid is the L-(+)-tartrate salt of one of the enantiomers. The other enantiomer remains in the filtrate.
-
To recover the free amino alcohol, dissolve the diastereomeric salt in water and add a strong base to raise the pH to >11.
-
Extract the free amino alcohol with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The enantiomeric purity of the product should be determined by chiral HPLC or by measuring its specific rotation.
Caption: Workflow for Chiral Resolution.
Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, n-Hexane)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Select a Solvent System: The polarity of the mobile phase is crucial for good separation. For amino alcohols, a mixture of a non-polar and a polar solvent is typically used. Start with a non-polar system and gradually increase the polarity. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 99:1 v/v) or n-Hexane and Ethyl Acetate.[10] The optimal solvent system should provide a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[10]
-
Elute the Column: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of MeOH in DCM). This will help to elute more strongly adsorbed compounds.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Assess Purity: Determine the purity of the final product using GC-MS, NMR, or HPLC.
Caption: Workflow for Column Chromatography.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-3-methyl-1-butanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), including data presentation and experimental workflows.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the lack of a strong chromophore, direct UV detection of this compound by HPLC is challenging. A common and effective approach is pre-column derivatization to introduce a UV-active or fluorescent tag. This section details a validated method analogous to that used for similar short-chain amino alcohols.
Principle: The primary amine group of this compound reacts with a derivatizing agent to form a stable, highly conjugated molecule that can be readily detected by UV or fluorescence detectors. A subsequent cyclization step can be employed to enhance the rigidity and chromatographic separation of the diastereomeric products if a chiral derivatizing agent is used for enantiomeric purity determination.
Experimental Protocol:
1.1. Derivatization and Sample Preparation:
A method analogous to the derivatization of 2-amino-1-butanol can be adapted.[1]
-
Derivatizing Agent: Methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate (a variant of Marfey’s reagent).
-
Step 1: Derivatization:
-
Dissolve an accurately weighed amount of this compound standard or sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
To 100 µL of the sample/standard solution, add 200 µL of a 1% (w/v) solution of the derivatizing agent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
After incubation, cool the mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
-
Step 2: Cyclization (for enhanced diastereomeric separation):
-
Add a cyclizing agent such as bis(trichloromethyl)carbonate (triphosgene) to the reaction mixture.
-
This step forms a rigid oxazolidin-2-one ring structure, which improves the chromatographic resolution of the resulting diastereomers.[1]
-
-
Final Sample Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 55:45 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 336 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
Quantitative Data:
The following table summarizes the validation parameters for a similar amino alcohol (2-amino-1-butanol) using the described derivatization and HPLC method, which are expected to be comparable for this compound.[1]
| Parameter | Result |
| Linearity Range | 1.9 - 1000 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.003 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 0.88% |
Experimental Workflow: HPLC Analysis
References
Industrial Applications of 2-Amino-3-methyl-1-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methyl-1-butanol, particularly the (S)-(+)-enantiomer commonly known as L-valinol, is a versatile and highly valuable chiral building block in the chemical and pharmaceutical industries.[1][2] Derived from the natural amino acid L-valine, its utility stems from the presence of a key stereocenter, which allows for the effective induction of chirality in a variety of chemical transformations.[1] This attribute makes it an indispensable tool in asymmetric synthesis, where the precise control of stereochemistry is critical for the efficacy and safety of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the industrial uses of this compound, with a focus on its role as a chiral auxiliary in asymmetric synthesis.
Application Notes
Chiral Auxiliaries for Asymmetric Synthesis
This compound is a precursor for a wide range of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. The bulky isopropyl group of the valinol-derived auxiliary provides effective steric hindrance, controlling the facial selectivity of nucleophilic and electrophilic attacks.
a) Oxazoline-Based Chiral Ligands:
A primary application of this compound is in the synthesis of chiral oxazoline (B21484) ligands, such as bis(oxazolines) (BOX). These ligands are pivotal in asymmetric catalysis, coordinating with metal centers to create a chiral environment that promotes high enantioselectivity in a multitude of reactions, including Diels-Alder reactions, alkylations, and hydrosilylations. The synthesis of these ligands is a well-established and scalable process.
b) Asymmetric Aldol (B89426) Reactions:
Chiral auxiliaries derived from this compound, such as N-acyl imidazolidinones, are highly effective in controlling the stereochemistry of aldol reactions. The boron enolates of these auxiliaries react with aldehydes with high diastereoselectivity to produce syn- or anti-aldol adducts, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.[3] The predictable stereochemical outcome is governed by the formation of a rigid, chair-like transition state.
c) Diastereoselective Additions to Imines:
Imines derived from this compound serve as effective chiral electrophiles. The diastereoselective addition of nucleophiles, such as organometallic reagents, to these imines allows for the asymmetric synthesis of chiral amines. The stereochemical outcome is dictated by the steric influence of the chiral auxiliary.
Intermediate in Pharmaceutical Synthesis
The enantiopure nature of this compound makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
a) Synthesis of (+)-Biotin (Vitamin H):
A significant industrial application of L-valinol is in the synthesis of (+)-Biotin. It is used as a chiral resolving agent to obtain a key lactone intermediate with the correct stereochemistry. This process is a critical step in the multi-step synthesis of this essential vitamin. The use of an economically viable and recyclable chiral amine like L-valinol is advantageous for large-scale production.
Quantitative Data
The following tables summarize quantitative data for key industrial applications of this compound.
Table 1: Asymmetric Diels-Alder Reaction using a L-Valinol-Derived Oxazolidinone Auxiliary
| Diene | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio (para:meta) | Reference |
| Isoprene | N-Acryloyl-4(S)-isopropyl-1,3-oxazolidin-2-one | SnCl₄ | 85 | 90:10 | [4] |
Table 2: Diastereoselective Alkylation of an L-Valinol-Derived N-Acyloxazolidinone
| N-Acyl Group | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Propionyl | Benzyl bromide | LDA | 95 | >99:1 | [4] |
Table 3: Asymmetric Aldol Reaction of an L-Valinol-Derived N-Propionyl Imidazolidinone
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | >99:1 | 91 |
| Acetaldehyde | 97:3 | 78 |
Data synthesized from principles described in referenced literature.
Experimental Protocols
Protocol 1: Synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
This protocol describes the synthesis of a chiral bis(oxazoline) ligand from L-valinol.
Materials:
-
L-Valinol
-
p-Toluenesulfonic acid monohydrate
-
Zinc chloride
Procedure:
-
Synthesis of (S)-2,2,5,5-Tetramethyl-4-isopropyloxazolidine: A solution of L-valinol (10.3 g, 100 mmol) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in acetone (100 mL) is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by distillation to yield the oxazolidine (B1195125).
-
Synthesis of the Bis(oxazoline) Ligand: A mixture of the synthesized oxazolidine (7.15 g, 50 mmol), malononitrile (1.65 g, 25 mmol), and zinc chloride (0.34 g, 2.5 mmol) in toluene (50 mL) is heated to reflux for 48 hours. The reaction mixture is cooled to room temperature, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the bis(oxazoline) ligand.
Protocol 2: Asymmetric Aldol Reaction using an L-Valinol-Derived Chiral Auxiliary
This protocol outlines a general procedure for a diastereoselective aldol reaction.
Materials:
-
N-Propionyl-(4S)-isopropyl-1,3-oxazolidin-2-one (L-valinol-derived auxiliary)
-
Di-n-butylboron triflate
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (B109758)
-
Phosphate (B84403) buffer (pH 7)
-
Methanol (B129727), 30% Hydrogen peroxide
Procedure:
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0°C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The solution is stirred for 30 minutes at 0°C and then cooled to -78°C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred at -78°C for 2 hours and then at 0°C for 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Auxiliary Cleavage: The crude aldol adduct is dissolved in a 2:1 mixture of methanol and water. The solution is cooled to 0°C, and 30% hydrogen peroxide is added dropwise. The mixture is stirred at room temperature for 4 hours. The solvent is removed, and the product is extracted. The chiral auxiliary can be recovered.
Visualizations
Caption: Synthesis workflow for a chiral bis(oxazoline) ligand.
Caption: Logical workflow of an asymmetric aldol reaction.
Caption: Role of L-valinol in the synthesis of (+)-Biotin.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-methyl-1-butanol (L-Valinol)
Welcome to the technical support center for the synthesis of 2-Amino-3-methyl-1-butanol, a critical chiral building block in pharmaceutical and chemical manufacturing.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis, improve yields, and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented methods for the synthesis of this compound (L-valinol) start from the readily available amino acid L-valine. The primary strategies involve the reduction of the carboxylic acid group to an alcohol. Key methods include:
-
Reduction with Lithium Aluminum Hydride (LAH): A strong reducing agent capable of directly converting the carboxylic acid of L-valine to the corresponding alcohol.[3][4]
-
Reduction with Sodium Borohydride and Iodine: This combination forms a borane-tetrahydrofuran (B86392) complex in situ, which effectively reduces the amino acid.[3]
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst and hydrogen gas to reduce L-valine or its ester derivatives.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Consider the following troubleshooting points:
-
Incomplete Reaction: The reduction of the carboxylic acid may not have gone to completion. Ensure you are using a sufficient excess of the reducing agent. For instance, when using sodium aluminum hydride, using at least 1.8 equivalents has been shown to be critical for complete conversion.[5]
-
Sub-optimal Solvent: The choice of solvent is crucial. Tetrahydrofuran (THF) is a commonly used and effective solvent for reductions with metal hydrides.[1][4][5] While other solvents like 1-butanol (B46404) have been explored in related amino alcohol syntheses, THF generally provides better results for valine reduction.[5][6]
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature. For many LAH reductions, an initial cooling phase is followed by a prolonged period of reflux to drive the reaction to completion.[1][4] Reaction times of 16-20 hours at reflux are common.[1][4]
-
Moisture Contamination: Metal hydride reducing agents like LAH are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Work-up and Extraction: Improper work-up can lead to significant product loss. The quenching of the reaction must be done carefully, typically at low temperatures. The resulting salts can sometimes trap the product, so thorough extraction is necessary. Using a sequence of water and aqueous sodium hydroxide (B78521) for quenching can help precipitate filterable aluminum salts.[4] Multiple extractions with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) will maximize the recovery of the product.[1][4]
Q3: What are the common side reactions and impurities I should be aware of?
A3: During the synthesis of this compound, several side reactions can occur, leading to impurities:
-
Dimer Formation: Reductive amination can lead to the formation of dimers, which can be a major byproduct.[5]
-
Incomplete Reduction: If the reduction is not complete, unreacted starting material (L-valine) will remain.
-
Racemization: While the synthesis starting from chiral L-valine is expected to retain its stereochemistry, harsh reaction conditions could potentially lead to some degree of racemization. It is good practice to verify the optical purity of the final product.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is vacuum distillation .[3][4][7]
-
Vacuum Distillation: This technique is effective for separating the desired amino alcohol from non-volatile impurities and solvents with different boiling points.[7] It is crucial to use a short path distillation head, as L-valinol can solidify in the condenser.[4] A heat gun may be necessary to prevent clogging.[4]
-
Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization can be a powerful purification technique to remove impurities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reducing agent. | Increase the equivalents of the reducing agent (e.g., >1.8 eq. of NaAlH4).[5] |
| Sub-optimal solvent choice. | Use anhydrous THF as the reaction solvent.[4][5] | |
| Reaction time or temperature is insufficient. | Ensure a prolonged reflux period (e.g., 16-20 hours).[1][4] | |
| Product loss during work-up and extraction. | Perform a careful, cooled quench followed by multiple extractions with a suitable solvent.[1][4] | |
| Presence of Impurities | Dimer formation from reductive amination. | Optimize reaction conditions to favor the desired reduction pathway. This may involve controlling the temperature and the rate of addition of reagents. |
| Unreacted starting material. | Ensure sufficient equivalents of the reducing agent and adequate reaction time and temperature. | |
| Difficulty in Purification | Product solidifies in the condenser during distillation. | Use a short path distillation apparatus and gently heat the condenser with a heat gun to prevent solidification.[4] |
| Inefficient separation of impurities. | For persistent impurities, consider converting the amino alcohol to a salt and purifying it by recrystallization before liberating the free base. |
Experimental Protocols
Protocol 1: Reduction of L-Valine with Lithium Aluminum Hydride (LAH)
This protocol is adapted from established procedures for the synthesis of L-valinol.[4]
Materials:
-
L-Valine
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Flush a three-necked round-bottom flask with nitrogen and equip it with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Charge the flask with a suspension of LAH (1.26 mol) in anhydrous THF (1200 mL).
-
Cool the mixture to 10°C using an ice bath.
-
Add L-valine (0.85 mol) in portions over 30 minutes, controlling the rate of addition to manage hydrogen evolution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 16 hours.
-
After reflux, cool the reaction mixture to 10°C with an ice bath and dilute with diethyl ether (1000 mL).
-
Carefully quench the reaction by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).
-
Stir the resulting mixture for 30 minutes.
-
Filter the white precipitate and wash the filter cake with diethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford L-valinol.
Protocol 2: Reduction of L-Leucine with Sodium Borohydride and Iodine
This method, demonstrated for L-leucine, can be adapted for L-valine to produce L-valinol.[1]
Materials:
-
L-Valine (or L-Leucine as in the cited example)
-
Sodium Borohydride (NaBH4)
-
Iodine (I2)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Under an argon atmosphere, add NaBH4 (2.5 equivalents) to a solution of the L-amino acid (1.0 equivalent) in dry THF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of iodine (1.0 equivalent) in dry THF over 1 hour.
-
After the gas evolution ceases, reflux the reaction mixture for 20 hours.
-
Cool the mixture to room temperature and carefully add methanol dropwise until the solution becomes clear.
-
Stir for 30 minutes and then concentrate under vacuum to obtain a white paste.
-
Dissolve the paste in 20% aqueous KOH solution and stir for 4 hours.
-
Extract the aqueous solution with dichloromethane (3 x 140 mL).
-
Combine the organic layers, dry with anhydrous MgSO4, filter, and concentrate under vacuum to obtain the product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Method | Reducing Agent | Starting Material | Solvent | Reaction Time | Reported Yield | Reference |
| 1 | Lithium Aluminum Hydride | L-Valine | THF | 16 hours (reflux) | 73-75% | [4] |
| 2 | NaBH4 / I2 | L-Leucine* | THF | 20 hours (reflux) | 92% | [1] |
*Note: The yield for Method 2 is for the synthesis of 2-Amino-4-methyl-1-pentanol from L-leucine, but the methodology is applicable to L-valine.
Visualizations
Experimental Workflow for LAH Reduction
Caption: Workflow for the synthesis of L-Valinol via LAH reduction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Common side reactions in the synthesis of 2-Amino-3-methyl-1-butanol
Technical Support Center: Synthesis of 2-Amino-3-methyl-1-butanol
Welcome to the Technical Support Center for the synthesis of this compound (Valinol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chiral amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound involve the reduction of the amino acid L-valine or D-valine. The two most common reducing agents used for this transformation are Lithium aluminum hydride (LiAlH₄) and a combination of Sodium borohydride (B1222165) and Iodine (NaBH₄/I₂).[1][2] Biocatalytic synthesis using ω-transaminases is also an emerging method for producing optically pure valinol.[3][4]
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions of concern include:
-
Formation of other amino alcohols: This is typically due to the presence of other amino acid impurities in the starting valine material. For instance, contamination with alanine, leucine, or isoleucine will lead to the formation of alaninol, leucinol, and isoleucinol, respectively.[5]
-
Racemization: Loss of stereochemical purity can occur, leading to a mixture of (R)- and (S)-valinol. This can be influenced by reaction conditions such as temperature and the presence of strong bases.[6][7][8]
-
Aziridine (B145994) formation: The product, an amino alcohol, can undergo intramolecular cyclization to form an aziridine derivative, especially under certain work-up or purification conditions.[9][10]
-
Over-reduction byproducts: While less common for the primary alcohol, harsh reaction conditions could potentially lead to other reduced species.
-
Incomplete reaction: Leaving unreacted starting material, which can complicate purification.[11]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation involves careful control of reaction parameters and the use of high-purity starting materials. Key strategies include:
-
Use high-purity valine: Start with valine of the highest possible purity to avoid the formation of other amino alcohols.
-
Control reaction temperature: Perform the reduction at controlled, and often low, temperatures to minimize side reactions and potential racemization.
-
Use appropriate stoichiometry of reagents: An excess of the reducing agent is often necessary to ensure complete conversion of the starting material, but a large excess might lead to other issues.[11]
-
Careful work-up: The quenching and extraction steps should be performed meticulously to avoid conditions that favor aziridine formation or racemization.
-
Anhydrous conditions: For reductions with LiAlH₄, strictly anhydrous conditions are crucial to prevent quenching of the reagent and ensure high yields.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of your desired product, consult the following table for potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reducing agent was not quenched by moisture (for LiAlH₄). Use anhydrous solvents and properly dried glassware.[11] - Verify the activity of the reducing agent, especially if it is an older bottle. - Increase the reaction time or temperature according to established protocols. Refluxing after the initial addition can often drive the reaction to completion.[11] |
| Loss during Work-up | - this compound has some water solubility. Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. - The formation of emulsions during extraction can lead to product loss. To break emulsions, try adding brine or filtering the mixture through celite. |
| Side Reactions | - Refer to the side reaction troubleshooting guide below to identify and minimize competing reactions that consume the starting material or product. |
| Mechanical Losses | - Ensure complete transfer of materials between vessels. Rinse glassware with the reaction solvent to recover any residual product. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can significantly impact the utility of your this compound. The following table details common impurities and how to address them.
| Impurity | Potential Cause | Identification Method | Troubleshooting and Removal |
| Other Amino Alcohols | Impurities in the starting valine (e.g., alanine, leucine).[5] | GC-MS, HPLC.[5][12][13][14][15] | - Use high-purity valine (>99%). - Purification by fractional vacuum distillation may be effective if boiling points differ significantly. - Preparative chromatography. |
| Opposite Enantiomer (Racemization) | Harsh reaction conditions (e.g., high temperature, strong base).[6] | Chiral HPLC, Polarimetry. | - Maintain low temperatures during the reaction and work-up. - Avoid prolonged exposure to strongly basic or acidic conditions. |
| Aziridine Derivative | Intramolecular cyclization of the product.[9] | GC-MS, NMR. | - Use milder work-up conditions. Avoid high temperatures during purification. - Strategies to minimize aziridine formation include using non-nucleophilic bases for any pH adjustments.[9] |
| Unreacted Valine | Incomplete reduction. | TLC, NMR. | - Optimize reaction conditions for complete conversion (see low yield troubleshooting). - Can often be removed by extraction or filtration due to different solubility profiles. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol via LiAlH₄ Reduction
This protocol is adapted from established literature procedures.[16]
Materials:
-
L-Valine (high purity)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of L-Valine: Slowly add L-valine (1.0 equivalent) in portions to the stirred LiAlH₄ suspension. Control the rate of addition to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 16-24 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add deionized water (equivalent to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic step that generates hydrogen gas. Following the water, slowly add 15% aqueous NaOH (equivalent to the mass of LiAlH₄ used), and then again add deionized water (3 times the mass of LiAlH₄ used).
-
Work-up: Stir the resulting white precipitate for 30 minutes. Filter the solid and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain (S)-2-Amino-3-methyl-1-butanol as a colorless oil or a low-melting solid.
Troubleshooting for this protocol:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The LiAlH₄ should be fresh and highly active. Incomplete reaction can be addressed by extending the reflux time.
-
Difficult Filtration: The aluminum salts formed during quenching can sometimes be gelatinous. Diluting with more ether or THF before filtration can help.
Visualization of Reaction and Troubleshooting Pathways
Below are diagrams generated using Graphviz to illustrate the synthesis pathway and troubleshooting logic.
Caption: Synthesis of (S)-2-Amino-3-methyl-1-butanol from L-Valine.
Caption: Troubleshooting workflow for low yield in valinol synthesis.
Caption: Common side reaction pathways in valinol synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Mechanisms Involving Amino Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving amino alcohols. The following information addresses common issues to improve reaction yield, purity, and overall success.
Frequently Asked Questions (FAQs)
General & Low Yield Issues
Q1: My reaction involving an amino alcohol is resulting in a low yield or is not proceeding to completion. What are the common initial troubleshooting steps?
A1: Low yields are a frequent challenge. Before investigating complex mechanistic issues, it's crucial to verify the fundamentals of your experimental setup.[1][2]
-
Reagent Purity: Confirm the purity of your amino alcohol and all other reactants. Amino alcohols can be susceptible to air oxidation, which is often indicated by discoloration (e.g., turning yellow or brown).[3] Impurities in any reagent can inhibit the desired reaction or catalyze side reactions.[1]
-
Reaction Atmosphere: The amine and alcohol functional groups can be sensitive to oxidation. If your reaction is not inherently an oxidation, conducting it under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[3]
-
Temperature Control: Many reactions require precise temperature management. Adding reagents too quickly can create temperature spikes, leading to decomposition or the formation of byproducts.[3] Conversely, some reactions, like N-alkylations, may require heating to proceed at a reasonable rate.[1]
-
Stoichiometry: Accurately calculate and measure all reagent amounts. An incorrect stoichiometric ratio is a common source of incomplete reactions.[1][2]
-
Work-up and Purification: Product loss during work-up is a significant factor. Amino alcohols and their derivatives are often polar and can have partial water solubility, leading to loss during aqueous extractions.[3] Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase. During column chromatography, product can be irreversibly adsorbed onto the silica (B1680970) gel if an inappropriate solvent system is used.[3]
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Step 1: Check Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Step 2: Verify Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Step 3: Review Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Step 4: Analyze Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];
purity [label="Purity of Starting Materials?\n(Amino Alcohol, Solvents, etc.)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere?\n(N2 or Ar)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Correct Temperature?\n(Heating/Cooling)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Optimal Solvent?\n(Solubility, Polarity)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Product Loss During Extraction?\n(Check pH, multiple extractions)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Loss on Column?\n(Adjust solvent polarity)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; identify [label="Identify Side Products\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize [label="Optimize Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> purity [label="Verify"]; purity -> conditions [label="If OK"];
conditions -> atmosphere [label="Verify"]; atmosphere -> temperature [label="If OK"]; temperature -> solvent [label="If OK"]; solvent -> workup [label="If OK"];
workup -> extraction [label="Review"]; extraction -> purification [label="If OK"]; purification -> analysis [label="If still low"];
analysis -> identify [label="Perform"]; identify -> optimize [label="Use data to"]; } A logical workflow for troubleshooting low reaction yields.
Chemoselectivity & Side Reactions
Q2: I am attempting an N-alkylation of an amino alcohol but am getting a mixture of N-alkylated, O-alkylated, and di-alkylated products. How can I improve selectivity?
A2: This is a classic chemoselectivity problem due to the two nucleophilic sites. The amine is generally more nucleophilic than the alcohol, but O-alkylation can occur, especially at elevated temperatures or with highly reactive alkylating agents.
-
Choice of Base: The base is critical. A strong, non-nucleophilic base will deprotonate the alcohol, increasing the rate of O-alkylation. Using a milder base, like potassium carbonate (K₂CO₃), often favors N-alkylation. The strength and solubility of the base are key factors.[1]
-
Protecting Groups: The most reliable strategy is to use a protecting group.[4][5] Protect the alcohol (e.g., as a silyl (B83357) ether like TBDMS) before performing the N-alkylation. The protecting group can then be removed in a subsequent step. This orthogonal approach prevents O-alkylation entirely.[5]
-
Control Stoichiometry and Addition: To avoid over-alkylation (dialkylation), use a large excess of the starting amino alcohol or add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity for N-alkylation over O-alkylation.[1]
// Nodes start [label="R-NH-R'-OH + R''-X\n(Amino Alcohol + Alkyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"];
N_alk [label="Desired Product:\nN-Alkylation\nR''-NR-R'-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_alk [label="Side Product:\nO-Alkylation\nR-NH-R'-OR''", fillcolor="#EA4335", fontcolor="#FFFFFF"]; di_alk [label="Side Product:\nOver-Alkylation\nR''-NR-R'-OR''", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> N_alk [label="More Nucleophilic Amine Attacks"]; start -> O_alk [label="Alcohol Attacks\n(favored by strong base/high temp)"]; N_alk -> di_alk [label="Further O-Alkylation"]; O_alk -> di_alk [label="Further N-Alkylation"]; } Competing reaction pathways in amino alcohol alkylation.
Q3: My reaction is producing a complex mixture of byproducts, possibly due to oxidation or polymerization. How can I prevent this?
A3: Amino alcohols, particularly aromatic ones like 4-aminobenzyl alcohol, are prone to several competing reactions.[3]
-
Oxidation: The alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino group is also susceptible to oxidation. Running the reaction under an inert atmosphere (N₂ or Ar) is the first line of defense.[3]
-
Polymerization: Acidic conditions can promote the polymerization of benzyl (B1604629) alcohols. The amino group can also catalyze polymerization, leading to insoluble materials. Careful control of pH is essential.[3]
-
Self-Condensation: At high temperatures, the amine of one molecule can react with the alcohol of another, forming ethers or secondary amines.[3] Reducing the reaction temperature and reaction time can minimize this.
Q4: I am attempting a cyclization reaction with an amino alcohol, but the yield of the desired cyclic amine or lactam is low. What factors control this transformation?
A4: The cyclization of amino alcohols can yield either cyclic amines or amides (lactams), and the outcome is highly dependent on the reaction conditions and catalyst system.[6][7] A common method involves "hydrogen shuttling" catalysis.[6]
-
Amine vs. Amide Formation: The formation of the cyclic amine involves the loss of water, while lactam formation involves the loss of hydrogen.[6]
-
Additives: The product selectivity can often be controlled by additives. The addition of water can favor the formation of the cyclic amine, whereas adding a hydrogen acceptor (like a sacrificial ketone) can drive the reaction towards the lactam.[6][8]
Table 1: Effect of Additives on the Cyclization of 6-Amino-1-hexanol
| Additive | Conversion (%) | Selectivity to Cyclic Amine (%) | Selectivity to Lactam (%) |
| None | 98 | 49 | 51 |
| Water | 99 | 93 | 7 |
| Propiophenone | 99 | 2 | 98 |
| Data summarized from literature reports on Ru-catalyzed cyclization.[6][8] Conditions can influence exact values. |
Protecting Group Strategies
Q5: When should I use a protecting group for an amino alcohol, and what are some common choices?
A5: Protecting groups are essential when you need to perform a reaction on one functional group while the other would otherwise interfere.[4][9] This is crucial for achieving chemoselectivity in multi-step syntheses.[5][10]
-
When to Protect the Amine: Protect the amine if you need to perform a reaction on the hydroxyl group, such as an oxidation or an O-acylation/alkylation where N-acylation/alkylation would be a competitive side reaction.
-
Common Amine Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM).
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis (H₂, Pd/C).
-
-
-
When to Protect the Alcohol: Protect the alcohol if you are performing reactions at the amine center, such as N-alkylation or peptide coupling, to prevent O-functionalization.
-
Common Alcohol Protecting Groups:
-
TBDMS (tert-butyldimethylsilyl): A bulky silyl ether, stable to many reaction conditions but readily cleaved by fluoride (B91410) sources (e.g., TBAF) or acid.[11]
-
Bn (Benzyl): A benzyl ether, removed by hydrogenolysis.[11]
-
-
// Nodes start [label="HO-R-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Step 1: Protect -OH\n(e.g., TBDMSCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_mol [label="TBDMSO-R-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Step 2: React -NH2\n(e.g., N-Alkylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reacted_mol [label="TBDMSO-R-NHR'", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="Step 3: Deprotect -OH\n(e.g., TBAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="HO-R-NHR'", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protect; protect -> protected_mol; protected_mol -> react; react -> reacted_mol; reacted_mol -> deprotect; deprotect -> final; } Using a protecting group to achieve selective N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amino Alcohol
This protocol provides a general starting point and should be optimized for specific substrates and alkylating agents.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino alcohol (1.0 equivalent) and a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a mild inorganic base (e.g., K₂CO₃, 2.0-3.0 equivalents). Stir the suspension for 10-15 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture. If the alkylating agent is a less reactive chloride or bromide, a catalytic amount of potassium iodide (KI, 0.1 equivalents) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Reduction of an α-Amino Ketone to a Chiral Amino Alcohol
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone using a CBS catalyst.[12]
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (B28343) (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (B129727) (MeOH) at 0 °C to destroy excess borane.
-
Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-methyl-1-butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-methyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound, also known as L-Valinol when in the (S)-configuration, is commonly synthesized from the amino acid L-valine or its corresponding esters, such as L-valine methyl ester.[1] Other approaches may utilize prochiral hydroxy ketones in biocatalytic routes.[2][3]
Q2: Which reducing agents are typically used for this synthesis?
A2: Several reducing agents can be employed. The most common include sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent like iodine (I₂) or boron trifluoride etherate (BF₃·Et₂O), and lithium aluminum hydride (LiAlH₄).[4][5][6] Sodium aluminum hydride has also been reported for the reduction of related amino acids.[7]
Q3: What are the recommended solvents for the reduction of L-valine or its derivatives?
A3: Anhydrous tetrahydrofuran (B95107) (THF) is a widely used solvent for this reduction, particularly when using NaBH₄/I₂ or LiAlH₄.[1][4][8] Methanol (B129727) and ethanol (B145695) are also utilized, sometimes in a mixture with THF.[1][9][10]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material.[11]
Q5: What are the typical work-up and purification procedures for this compound?
A5: The work-up procedure often involves quenching the reaction with a protic solvent like methanol, followed by basification with an aqueous solution of a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to break up any borate (B1201080) complexes and deprotonate the amine.[1][4] The product is then typically extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1] Purification can be achieved by distillation under reduced pressure or crystallization.[4][5]
Experimental Protocols
Protocol 1: Reduction of L-Valine using Sodium Borohydride and Iodine
This protocol is adapted from a method for the reduction of nonpolar amino acids.[8]
Materials:
-
L-Valine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
20% aqueous Potassium Hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend L-valine and sodium borohydride in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of iodine in anhydrous THF to the cooled mixture. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (e.g., 18-20 hours).[1]
-
Cool the reaction mixture to room temperature and cautiously add methanol dropwise until the solution becomes clear and gas evolution ceases.
-
Concentrate the solution under reduced pressure to obtain a paste.
-
Dissolve the paste in a 20% aqueous KOH solution and stir for several hours at room temperature.[4]
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Reduction of L-Valine Methyl Ester using Sodium Borohydride
This protocol is based on the reduction of amino acid esters.
Materials:
-
L-Valine methyl ester hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
1N aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve L-valine methyl ester hydrochloride and sodium bicarbonate in a mixture of ethanol and water at a low temperature (e.g., 5°C).[1]
-
Add sodium borohydride in portions, ensuring the reaction temperature is maintained below 15°C.[1]
-
Stir the reaction mixture for a specified time.
-
Filter the resulting slurry and wash the solid with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and extract with 1N NaOH solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Reducing Agent/System | Solvent | Reaction Time | Yield | Reference |
| L-Leucine | NaBH₄ / I₂ | Dry THF | 20 hours (reflux) | 92% | [1] |
| L-Valine Methyl Ester | NaBH₄ | EtOH / Water | Not specified | Not specified | [1] |
| Nonpolar Amino Acids (incl. Valine) | NaBH₄ / I₂ | THF | Not specified | 60-84% (recovery) | [8] |
| Amino Acid Esters | NaBH₄ / MeOH | THF or t-BuOH | 15-20 min | 50-95% | [10] |
| L-Valine | NaBH₄ / BF₃·Et₂O | THF | 3 hours | High (unspecified) | [6] |
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound synthesis.
Issue 1: Low or No Product Yield
-
Possible Cause: Inactive or insufficient reducing agent.
-
Possible Cause: Presence of water in the reaction.
-
Recommended Solution: The reducing agents used are sensitive to moisture. Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause: Inefficient extraction during work-up.
-
Recommended Solution: this compound has some water solubility. Perform multiple extractions with a suitable organic solvent to maximize recovery. Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to ensure the amine is in its free base form.
-
Issue 2: Incomplete Reaction
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: The chosen reducing agent is not strong enough.
Issue 3: Presence of Significant Side Products
-
Possible Cause: Over-reduction or side reactions.
-
Recommended Solution: High temperatures can sometimes lead to side reactions.[11] Maintain careful temperature control, especially during the addition of reagents. The slow, portion-wise addition of the reducing agent can help to control the reaction exotherm and minimize side product formation.
-
-
Possible Cause: Racemization of the chiral center.
-
Recommended Solution: Harsh reaction conditions, such as high temperatures or strongly basic/acidic conditions during work-up, can lead to racemization.[11] It is advisable to keep the temperature as low as feasible for the reaction to proceed and to perform the work-up at cooler temperatures. The use of bulky protecting groups on the amine, if applicable to the synthetic route, can also help prevent racemization.[11]
-
Issue 4: Difficulty in Product Isolation and Purification
-
Possible Cause: Emulsion formation during extraction.
-
Recommended Solution: The formation of emulsions can be an issue during the extraction of amino alcohols. Adding a small amount of brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.
-
-
Possible Cause: The product is not separating well from the aqueous layer.
-
Recommended Solution: Ensure the aqueous layer is made sufficiently basic (e.g., with 20% KOH) to ensure the amino alcohol is in its free base form, which is less soluble in water.[4]
-
-
Possible Cause: Co-distillation with solvent or impurities.
-
Recommended Solution: Ensure all low-boiling solvents are thoroughly removed under reduced pressure before attempting high-vacuum distillation of the final product. A fractional distillation setup may be necessary to separate the product from impurities with close boiling points.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Valinol - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Stability issues of 2-Amino-3-methyl-1-butanol in acidic vs basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-3-methyl-1-butanol in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, refrigeration is recommended.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is generally more stable in acidic to neutral conditions and less stable in basic conditions.
-
Acidic Conditions: In acidic solutions, the amino group is protonated, forming a more stable ammonium (B1175870) salt. This protonation reduces the nucleophilicity of the amine and can protect the molecule from certain degradation pathways. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed dehydration can occur.
-
Basic Conditions: In basic solutions, the hydroxyl group can be deprotonated, making the molecule more susceptible to base-catalyzed degradation reactions, including elimination and oxidation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure as an amino alcohol, the primary degradation pathways include:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Dehydration: Under acidic conditions, particularly at elevated temperatures, the alcohol can undergo dehydration to form an alkene.
-
Reaction with Carbon Dioxide: Like other amines, it can react with atmospheric carbon dioxide to form carbamate (B1207046) salts.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change, precipitation) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the main peak in the chromatogram indicates degradation. A stability-indicating analytical method is essential for accurately detecting and quantifying degradation products.
Troubleshooting Guides
Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a non-polar impurity, observable by TLC or HPLC. | Acid-catalyzed dehydration: The alcohol group may have been eliminated to form 2-methyl-3-butene-1-amine or other isomeric alkenes, especially at elevated temperatures. | 1. Lower the reaction temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. Use a milder acid catalyst: If possible, substitute strong acids (e.g., H₂SO₄) with milder alternatives.3. Protect the hydroxyl group: Consider protecting the alcohol functionality with a suitable protecting group before carrying out the acid-catalyzed step. |
| Broad or tailing peaks in HPLC analysis. | Protonation of the amine: In acidic mobile phases, the protonated amine can interact strongly with the stationary phase. | 1. Adjust mobile phase pH: Increase the pH of the mobile phase to suppress the ionization of the amine.2. Use an ion-pairing reagent: Add an ion-pairing reagent to the mobile phase to improve peak shape. |
Issue 2: Sample Degradation During Workup or Storage Under Basic Conditions
| Symptom | Possible Cause | Troubleshooting Steps |
| Development of color or precipitation in the sample upon addition of a base. | Base-catalyzed degradation/oxidation: The deprotonated alcohol may be more susceptible to oxidation or other base-catalyzed reactions. | 1. Minimize exposure to air: Perform the workup under an inert atmosphere (e.g., nitrogen or argon).2. Use a milder base: If the reaction allows, use a weaker base.3. Keep the temperature low: Conduct the basic workup at a reduced temperature (e.g., in an ice bath). |
| Decrease in purity over time when stored in a basic solution. | Ongoing base-catalyzed degradation. | 1. Neutralize the sample: Adjust the pH of the sample to neutral or slightly acidic before long-term storage.2. Store at low temperature: If the sample must be stored under basic conditions, keep it at a low temperature (e.g., -20°C) to slow down the degradation rate. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table provides a qualitative summary of its stability under different pH conditions based on the behavior of similar amino alcohols like D-Valinol.[1]
| Condition | Stability | Potential Degradation Pathway |
| Strongly Acidic (pH < 2) | Likely stable at room temperature; may degrade at elevated temperatures. | Protonation of the amino group; Acid-catalyzed dehydration at higher temperatures. |
| Weakly Acidic to Neutral (pH 4-7) | Generally stable. | Minimal degradation expected. |
| Weakly Basic (pH 8-10) | Moderately stable, but degradation may occur over time. | Slow oxidation and other base-catalyzed reactions. |
| Strongly Basic (pH > 12) | Unstable. | Deprotonation of the hydroxyl group, leading to potential elimination and oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method may require optimization depending on the specific degradation products formed. Derivatization may be necessary for enhanced detection by UV or fluorescence detectors.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Chemical stability of this compound.
References
Technical Support Center: Degradation of Amino Alcohols Under Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of amino alcohols under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products when an amino alcohol is exposed to hydroxyl radicals?
A1: The oxidation of amino alcohols by hydroxyl radicals, often generated via Fenton chemistry, typically leads to the formation of α-ketoacids, aldehydes or carboxylic acids with one less carbon atom, and ammonium (B1175870) ions (NH₄⁺).[1][2] The specific products depend on the structure of the amino alcohol and the reaction conditions. For instance, the hydroxyl radical-initiated degradation of 2-aminoethanol can lead to the formation of various smaller organic molecules and ultimately contribute to secondary organic aerosol formation in atmospheric studies.[3][4]
Q2: Why is my metal-catalyzed oxidation of an amino alcohol showing low yield and catalyst deactivation?
A2: A common issue in metal-catalyzed oxidations (e.g., using gold, platinum, or palladium catalysts) is the high affinity of the nitrogen atom in the amino group for the metal's active sites.[5][6] This can lead to strong adsorption of the amino alcohol or its degradation products onto the catalyst surface, blocking active sites and causing deactivation. Studies comparing the oxidation of amino alcohols to their corresponding polyols (without the amino group) have shown that the presence of the -NH₂ group can negatively impact catalyst durability.[5][6]
Q3: How can I detect the short-lived radical intermediates formed during the oxidation of my amino alcohol?
A3: Detecting short-lived radical intermediates is challenging due to their high reactivity and low concentration. The most common and effective technique is spin trapping .[7] This method involves using a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl N-tert-butylnitrone (PBN), which reacts with the transient radical to form a more stable radical adduct.[7][8] This stable adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[7][9][10]
Q4: Can I use standard HPLC-UV to quantify the degradation products?
A4: While HPLC-UV can be used, it may lack the specificity and sensitivity required for complex mixtures of degradation products, especially if the products lack strong chromophores. A more robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] LC-MS/MS provides high sensitivity and structural information, allowing for the accurate quantification and identification of various oxidation products, even at trace levels.[13][14] Isotope dilution mass spectrometry, which uses a stable isotope-labeled internal standard, is recommended for the highest accuracy and precision.[11][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Degradation Observed | Insufficient concentration of oxidative species (e.g., H₂O₂ in Fenton reaction). | Optimize the concentration of the Fenton reagents (Fe²⁺ and H₂O₂). Note that excess H₂O₂ can scavenge hydroxyl radicals, reducing efficiency. The optimal pH for Fenton reactions is typically around 3.[15] |
| pH of the reaction medium is not optimal. | Adjust the pH of the solution. For Fenton-like reactions, a pH of ~3 is generally most effective.[15] At higher pH, iron precipitates as hydroxide, reducing radical generation.[15] | |
| Poor Reproducibility | Contamination with trace metals that can catalyze side reactions. | Use high-purity water and reagents. Treat buffers and solutions with Chelex resin to remove trace metal contaminants.[16] |
| Instability of reagents (e.g., H₂O₂ decomposition). | Prepare fresh solutions of reagents, especially hydrogen peroxide, before each experiment. Store H₂O₂ properly (cool, dark conditions). | |
| Difficulty Identifying Products in Mass Spectrometry | Complex fragmentation patterns or co-elution of isomers. | Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination. Optimize chromatographic separation to resolve isomers.[11] Perform MS/MS fragmentation studies on authentic standards of expected products to confirm identification. |
| Products are not amenable to ESI-MS. | Consider derivatization to improve ionization efficiency. Alternatively, explore other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[17][18] | |
| Artifacts in Spin Trapping Experiments | The spin trap itself is degrading or reacting with non-radical species. | Run control experiments without the amino alcohol to check for spin trap stability and artifact signals. Ensure the purity of the spin trap. |
| The spin adduct is unstable. | Use a more appropriate spin trap that forms a more persistent adduct. Some nitrone spin traps form more stable adducts than others.[10] Analyze samples by EPR spectroscopy as quickly as possible after the reaction. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies on amino alcohol degradation.
Table 1: Reaction Rate Constants for OH-Initiated Degradation of 2-Aminoethanol (MEA)
| Parameter | Value | Conditions | Reference |
| Rate Constant, k(OH+MEA) | (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | EUPHORE outdoor environmental chamber | [3][4] |
Table 2: Catalytic Performance in the Oxidation of Serinol vs. Glycerol
| Catalyst | Support | Serinol TOF¹ (h⁻¹) | Glycerol TOF¹ (h⁻¹) | Serinol Selectivity to Serine² (%) |
| AuDP | Al₂O₃ | 205 | 1140 | 46 |
| AuDP | TiO₂ | 400 | 1120 | 35 |
| AuDP | MgO | 150 | 1200 | 27 |
| AuTHPC | Al₂O₃ | 650 | 1550 | 38 |
| AuTHPC | TiO₂ | 800 | 2000 | 40 |
¹TOF (Turnover Frequency) calculated after 15 min of reaction. Conditions: alcohol/metal 1000/1 (mol/mol), 4eq NaOH, 50 °C, pO₂ 3 atm. ²Selectivity at 50% conversion. (Data adapted from[6])
Experimental Protocols
Protocol 1: Induction of Oxidative Stress via Fenton Reaction
This protocol describes a general method for inducing the degradation of an amino alcohol using a Fenton-like system to generate hydroxyl radicals.
Materials:
-
Amino alcohol of interest
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
High-purity water
-
Reaction vessel (jacketed glass reactor recommended)
-
pH meter and magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the amino alcohol at the desired concentration (e.g., 10 mM) in high-purity water.
-
Adjust the pH of the solution to 3.0 using dilute sulfuric acid. This is critical for the efficiency of the Fenton reaction.[15]
-
Place the solution in the reaction vessel and begin stirring.
-
Add ferrous sulfate to the solution to achieve the desired final concentration (e.g., 0.1 mM). Allow it to dissolve completely.
-
Initiate the reaction by adding hydrogen peroxide (e.g., to a final concentration of 1 mM). For better efficiency and to avoid radical scavenging by excess H₂O₂, consider adding the peroxide gradually using a syringe pump.[19]
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in the aliquots by adding a radical scavenger like catalase or by adjusting the pH to be highly alkaline.
-
Store samples appropriately (e.g., at -80 °C) prior to analysis by LC-MS/MS or another suitable technique.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of amino alcohol degradation products. Specific parameters must be optimized for the analytes of interest.[11][13]
1. Sample Preparation:
-
Thaw the quenched reaction aliquots.
-
Centrifuge the samples (e.g., 14,000 rpm for 10 min at 4°C) to pellet any precipitated iron hydroxides.[13]
-
Transfer the supernatant to a clean vial.
-
Perform a protein precipitation/extraction if the sample is from a biological matrix. Add 4 volumes of cold acetonitrile (B52724) containing an appropriate stable isotope-labeled internal standard, vortex, and centrifuge.[13]
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 1.8 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient: A typical gradient might be:
-
0-3 min: 2% B (isocratic)
-
3-7 min: Linear gradient from 2% to 95% B
-
Followed by a wash and re-equilibration step.[11]
-
-
Flow Rate: 0.5-0.6 mL/min.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.[11]
-
Ionization Mode: ESI positive mode is typically suitable for amino alcohols and their derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for each analyte and internal standard must be determined by direct infusion and optimization.[11][13]
3. Data Processing:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (Analyte / Internal Standard).
-
Quantify the concentration of each analyte using a calibration curve prepared with authentic standards.[13]
Mandatory Visualizations
Caption: The Fenton reaction generates highly reactive hydroxyl radicals.
Caption: Experimental workflow for studying amino alcohol degradation.
Caption: Simplified pathway of amino alcohol degradation by •OH.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. ijalsr.org [ijalsr.org]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Amino-3-methyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-3-methyl-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might find in my commercial batch of this compound?
A1: Impurities in commercial this compound can originate from the synthetic route and subsequent purification processes. While a specific impurity profile can vary between manufacturers, potential impurities can be categorized as follows:
-
Synthesis-Related Impurities: These depend on the starting materials and reactions used. Common synthetic routes start from L-valine or its derivatives. Potential impurities include:
-
Unreacted Starting Materials: Residual L-valine, L-valine methyl ester, or isobutyraldehyde.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates.
-
Byproducts: Side reactions such as over-reduction or dimerization can generate related substances.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, tetrahydrofuran) may remain in the final product.
-
Enantiomeric Impurity: The presence of the undesired enantiomer, (2R)-2-Amino-3-methyl-1-butanol, is a critical purity parameter for chiral applications.
Q2: My GC-MS analysis of this compound shows significant peak tailing. What could be the cause and how can I fix it?
A2: Peak tailing in the GC analysis of amino alcohols like this compound is a common issue, often caused by the polar amino and hydroxyl groups interacting with active sites in the GC system. Here are the likely causes and troubleshooting steps:
-
Active Sites in the Inlet or Column: The free silanol (B1196071) groups on the surface of the inlet liner and the column can interact with the amine and alcohol functional groups of the analyte.
-
Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis. You can also try derivatizing the sample to block the polar groups.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak tailing.[1][2]
-
Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.
-
-
Contamination: Contamination in the injector or at the head of the column can cause peak distortion.
-
Solution: Clean or replace the injector liner and trim a small portion (e.g., 10-20 cm) from the front of the column.[3]
-
Q3: I am struggling to achieve good separation of the enantiomers of this compound using chiral HPLC. What should I try?
A3: Achieving enantiomeric separation can be challenging and often requires methodical optimization. Here are some key factors to consider:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino alcohols, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are often effective.[4]
-
Action: Screen different types of chiral columns to find the one that provides the best selectivity for your compound.
-
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in chiral recognition.
-
Action: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape for basic analytes.[4][5]
-
-
Temperature: Temperature can significantly affect chiral separations.
-
Action: Optimize the column temperature. Lower temperatures often increase selectivity, but higher temperatures can improve peak efficiency.[5]
-
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Peaks or Very Small Peaks | Injector problem (e.g., clogged syringe, incorrect injection volume). | Check the syringe and injection parameters. |
| Leak in the system. | Perform a leak check of the GC system. | |
| Column flow is too low or off. | Verify carrier gas flow rate. | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume. |
| Incompatible solvent. | Ensure the sample is dissolved in a solvent compatible with the column phase. | |
| Ghost Peaks | Contamination in the injection port or carryover from a previous injection. | Bake out the inlet and column. Run a blank solvent injection to check for carryover. |
| Contaminated carrier gas. | Ensure high-purity carrier gas and check gas traps. | |
| Retention Time Shifts | Fluctuation in oven temperature or carrier gas flow rate. | Check the stability of the oven temperature and the gas flow controller. |
| Column aging or contamination. | Condition the column or trim the inlet end. |
Chiral HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., polysaccharide-based, crown ether-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier percentage and trying different additives (e.g., acidic or basic modifiers).[5] | |
| Column temperature not optimized. | Experiment with different column temperatures, typically in the range of 10-40 °C. | |
| Broad Peaks | High flow rate. | Reduce the flow rate. |
| Extra-column volume. | Use smaller inner diameter tubing and ensure all connections are tight. | |
| Column degradation. | Flush the column or replace it if necessary. | |
| Split Peaks | Column void or contamination at the column inlet. | Reverse-flush the column (if permitted by the manufacturer) or replace it. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker, miscible solvent. |
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Category | Potential Compound | Possible Origin |
| Synthesis-Related | L-Valine | Unreacted starting material |
| L-Valine methyl ester | Unreacted starting material | |
| Isobutyraldehyde | Unreacted starting material | |
| (2R)-2-Amino-3-methyl-1-butanol | Enantiomeric impurity | |
| Residual Solvents | Ethanol | Synthesis/purification |
| Methanol | Synthesis/purification | |
| Tetrahydrofuran (THF) | Synthesis/purification | |
| Dichloromethane | Synthesis/purification |
Note: This table lists potential impurities. The actual impurity profile may vary depending on the manufacturer and the specific synthetic process used.
Experimental Protocols
Protocol 1: GC-MS Analysis for General Purity and Residual Solvents
Objective: To assess the purity of this compound and identify volatile impurities and residual solvents.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: A mid-polar column, such as one with a 5% phenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Method:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Derivatization (Optional but Recommended for Better Peak Shape):
-
Transfer 100 µL of the sample solution to a GC vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify other peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities by calculating their peak area percentages relative to the total peak area.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of (S)-2-Amino-3-methyl-1-butanol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Method:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).[4]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh about 5 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers. The elution order should be confirmed with a standard of the racemate or the individual enantiomers if available.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Troubleshooting pathway for GC peak tailing of amino alcohols.
References
Technical Support Center: Refining Purification Protocols for Chiral Amino Alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of chiral amino alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of chiral amino alcohols via diastereomeric salt crystallization and chiral chromatography.
Diastereomeric Salt Crystallization
Q1: Why is the enantiomeric excess (ee%) of my amino alcohol low after a single crystallization of the diastereomeric salt?
A1: Low enantiomeric excess after a single crystallization is a common issue and can stem from several factors:
-
Suboptimal Resolving Agent: The chosen chiral acid may not form a sufficiently insoluble salt with one enantiomer of the amino alcohol, leading to co-precipitation of both diastereomers. It is crucial to screen a variety of resolving agents.[1][2]
-
Inappropriate Solvent: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts.[1] A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may cause both to precipitate indiscriminately.
-
Kinetics vs. Thermodynamic Control: Rapid crystallization, often induced by fast cooling, can trap the undesired diastereomer in the crystal lattice (kinetic control). Slower, controlled cooling allows for the preferential crystallization of the less soluble diastereomer (thermodynamic control). However, in some cases, rapid filtration is necessary to capture a kinetically favored, less stable diastereomer before it equilibrates.
-
Equilibration Time: Allowing the crystallization to proceed for too long can sometimes lead to the crystallization of the more soluble diastereomer, especially if the initial supersaturation was high, thus reducing the overall ee%.[3]
Q2: My yield is very low after diastereomeric salt resolution. How can I improve it?
A2: A low yield is often a trade-off for high enantiomeric purity. Here are some strategies to improve it:
-
Optimize Resolving Agent Stoichiometry: While a 1:1 ratio is common, using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be effective, especially if the agent is expensive.[3][4] This leaves the majority of the undesired enantiomer in the mother liquor.
-
Mother Liquor Recycling: The undesired enantiomer remains in the mother liquor. This can be recovered, racemized (converted back to a 50:50 mixture), and then recycled back into the resolution process, theoretically increasing the yield to nearly 100%.[5][6]
-
Solvent Selection: Screening for a solvent system where the desired diastereomeric salt has very low solubility while the other has high solubility is key to maximizing yield without compromising purity.[1]
Q3: How do I choose the right chiral resolving agent for my amino alcohol?
A3: The selection process is largely empirical, but some guidelines can be followed:
-
Structural Similarity: Often, resolving agents with structural similarities to the target molecule can be effective.
-
Availability and Cost: Commercially available and inexpensive resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[4][7]
-
Screening: A screening protocol using a variety of chiral acids and solvents is the most effective approach to identify the ideal combination for high yield and enantiomeric excess.[1]
Chiral Chromatography (HPLC/SFC)
Q4: What causes peak tailing or broadening in the chiral HPLC analysis of my amino alcohol?
A4: Peak tailing for basic compounds like amino alcohols is a frequent problem in HPLC.
-
Secondary Interactions: The primary cause is often the interaction between the basic amino group and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[8][9]
-
Mobile Phase Additives: To mitigate this, add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1-0.5%).[8] This additive competes with the analyte for the active silanol sites, improving peak shape.
-
Column Choice: Using a modern, end-capped column with high-purity silica (B1680970) can significantly reduce the number of free silanol groups.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8] Try injecting a smaller volume or a more dilute sample.
Q5: I have poor or no separation of enantiomers on my chiral column. What should I do?
A5: Achieving chiral separation is a process of method development.
-
Column Screening: There is no universal chiral stationary phase (CSP). It is recommended to screen several polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they are versatile for amino alcohols.[8]
-
Mobile Phase Optimization: Normal-phase chromatography (e.g., hexane/alcohol) is often more successful than reversed-phase for chiral separations on polysaccharide CSPs.[8] Systematically vary the alcohol modifier (e.g., ethanol (B145695), isopropanol) and its concentration, as this can dramatically impact selectivity.[8]
-
Temperature: Temperature is a powerful parameter. Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance resolution.[8]
Q6: Why is Supercritical Fluid Chromatography (SFC) often preferred for preparative chiral separations?
A6: SFC offers several advantages over preparative HPLC for chiral separations:
-
Speed and Efficiency: The low viscosity of supercritical CO2 allows for higher flow rates without generating high backpressure, leading to faster separations.[10]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 with a small amount of organic modifier (like methanol), making it a greener and more cost-effective technique.[]
-
Easier Post-Processing: The CO2 mobile phase vaporizes upon depressurization, making it much faster and easier to recover the purified sample compared to evaporating large volumes of HPLC solvents.[12]
Quantitative Data Summary
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (ee%). The following tables provide a comparative overview of different purification strategies.
Table 1: Comparison of Chiral Purification Methods
| Method | Typical Yield (per cycle) | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | 40-50%[6] | >95% (after recrystallization)[3] | Scalable, cost-effective for large quantities.[1] | Empirical method development, potential for low yield. |
| Preparative Chiral HPLC | >90% | >99% | High purity, applicable to a wide range of compounds. | High solvent consumption, expensive for large scale. |
| Preparative Chiral SFC | >90% | >99% | Fast, reduced solvent use, easy sample recovery.[10][12] | Requires specialized equipment. |
| Enzymatic Kinetic Resolution | <50% (without racemization)[] | >99% | High selectivity, mild reaction conditions.[14] | Limited to 50% yield, enzyme cost/stability. |
Table 2: Influence of Crystallization Time on Yield and ee% (Example) Data conceptualized from findings on kinetic vs. thermodynamic control.[3]
| Crystallization Time | Filtration | Yield | Enantiomeric Excess (ee%) | Predominant Control |
|---|---|---|---|---|
| Short (e.g., < 1 hour) | Quick | ~90% | ~90% | Kinetic |
| Long (e.g., Overnight) | Delayed | ~97% | ~44% | Thermodynamic |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Amino Alcohol
This protocol provides a general procedure for resolving a racemic amino alcohol using a chiral acid.
1. Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic amino alcohol (1.0 equivalent) in an appropriate solvent (e.g., ethanol, methanol, or isopropanol). The solvent choice is critical and must be determined through screening.[1]
-
Heat the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid) (0.5 to 1.0 equivalent) in the same solvent.[4]
-
Add the resolving agent solution to the amino alcohol solution. Stir the mixture at an elevated temperature for a set period (e.g., 1-2 hours) to ensure complete salt formation.[4]
2. Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be required to maximize crystal formation. Controlled, slow cooling is often crucial for achieving high enantiomeric purity.[3]
3. Isolation of Diastereomeric Salt:
-
Isolate the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[4]
-
Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess (and thus the ee% of the amino alcohol) by HPLC or NMR.
4. Recrystallization (Optional but Recommended):
-
To improve enantiomeric purity, dissolve the crystalline salt in a minimal amount of hot solvent and repeat the slow cooling and filtration process.
5. Liberation of the Free Amino Alcohol:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to basic (pH > 10) by adding a base like NaOH or Na2CO3 to break the salt and deprotonate the amino alcohol.[4]
-
Extract the liberated enantiomerically enriched amino alcohol into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
6. Analysis:
-
Determine the final enantiomeric purity using chiral HPLC and calculate the overall yield.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for analyzing the enantiomeric purity of an amino alcohol.
1. Column and Mobile Phase Screening:
-
Column Selection: Start by screening polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel® OD or Chiralpak® AD.[8]
-
Initial Mobile Phase (Normal Phase): Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting composition is 90:10 (v/v) n-Hexane/Ethanol.[8]
-
Additive: Since the analyte is a base, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing.[8]
2. Optimization:
-
Modifier Concentration: Systematically vary the concentration of the alcohol modifier (e.g., test 95:5, 90:10, and 85:15 n-Hexane/Ethanol) to find the optimal balance between retention time and resolution.[8]
-
Modifier Type: If resolution is insufficient, switch the alcohol modifier (e.g., from ethanol to isopropanol) and repeat the concentration screening. Different alcohols can significantly alter enantioselectivity.[8]
-
Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve chiral resolution.[8]
3. Final Analysis Conditions (Example):
-
Column: Chiralpak® IA
-
Mobile Phase: 90:10 n-Hexane/Isopropanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a wavelength appropriate for the analyte.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the purification of a chiral amino alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolution processes [kesselssa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-3-methyl-1-butanol (L-Valinol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of 2-Amino-3-methyl-1-butanol, a crucial chiral building block in the development of pharmaceuticals. The following sections present a detailed analysis of three primary chemical synthesis routes, supported by experimental data to facilitate an objective evaluation of their performance, scalability, and safety profiles.
Comparative Performance of L-Valinol Synthesis Methods
The selection of a synthetic route for L-Valinol is often a trade-off between yield, purity, safety, and cost. The following table summarizes the key quantitative data for three prevalent methods: reduction of L-valine with Lithium Aluminium Hydride (LiAlH₄), reduction of L-valine with Sodium Borohydride (B1222165) and Iodine (NaBH₄/I₂), and the reduction of L-valine methyl ester with Sodium Borohydride in alcohol.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: NaBH₄/I₂ Reduction | Method 3: NaBH₄/Alcohol Ester Reduction |
| Starting Material | L-Valine | L-Valine | L-Valine Methyl Ester |
| Key Reagents | Lithium Aluminium Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄), Iodine (I₂) | Sodium Borohydride (NaBH₄), Methanol (B129727)/Ethanol (B145695) |
| Solvent | Tetrahydrofuran (B95107) (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Ethanol |
| Reaction Time | ~16-18 hours (reflux) | ~18 hours (reflux) | ~15-60 minutes (reflux) |
| Reaction Temperature | Reflux (~66°C in THF) | Reflux (~66°C in THF) | Reflux (~66-78°C) |
| Reported Yield | 73-84%[1] | 94% | 88-97%[2] |
| Reported Purity | High, confirmed by NMR and optical rotation[1] | High, product isolated as a solid[2] | High, suitable for pharmaceutical intermediates[2] |
| Enantiomeric Purity | High, retention of configuration confirmed[1] | High, retention of configuration expected | High, retention of configuration expected[2] |
| Key Advantages | Well-established, reliable method. | High yield, avoids pyrophoric LiAlH₄. | Very short reaction time, high yield, mild conditions. |
| Key Disadvantages | LiAlH₄ is pyrophoric and requires careful handling. | Use of iodine. | Requires an additional esterification step. |
Experimental Workflow Overview
The process of selecting an optimal synthesis method involves a logical progression of evaluation, from initial screening to final process optimization.
Caption: A logical workflow for the validation and selection of a this compound synthesis method.
Detailed Experimental Protocols
Method 1: Reduction of L-Valine with Lithium Aluminium Hydride (LiAlH₄)
This method is a well-documented and reliable procedure for the synthesis of L-Valinol.
Experimental Protocol:
-
An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF).
-
The mixture is cooled to 10°C in an ice bath.
-
L-valine (100 g, 0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled to 10°C, and the reaction is carefully quenched by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).
-
The resulting white precipitate is removed by filtration.
-
The filter cake is washed with diethyl ether (3 x 150 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford L-valinol as a clear liquid.
Caption: Synthesis of L-Valinol via LiAlH₄ reduction of L-Valine.
Method 2: Reduction of L-Valine with Sodium Borohydride and Iodine (NaBH₄/I₂)
This method provides a high-yielding alternative to the use of the pyrophoric LiAlH₄.
Experimental Protocol:
-
A dry 1-liter three-necked flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is charged with sodium borohydride (6.92 g, 183 mmol) and 200 mL of anhydrous THF.
-
L-valine (10.00 g, 85 mmol) is added in one portion.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of iodine (21.6 g, 85 mmol) dissolved in 50 mL of THF is added dropwise over 30 minutes, which results in vigorous hydrogen evolution.
-
After the iodine addition is complete and gas evolution has ceased, the flask is heated to reflux for 18 hours.
-
The reaction is cooled to room temperature, and methanol is cautiously added until the mixture becomes clear.
-
The solvent is removed by rotary evaporation, leaving a white paste.
-
The paste is dissolved in 150 mL of 20% aqueous potassium hydroxide (KOH) and stirred for 4 hours.
-
The product is extracted with methylene (B1212753) chloride (3 x 150 mL).
-
The combined organic extracts are dried over sodium sulfate and concentrated in vacuo to yield L-Valinol.
Caption: Synthesis of L-Valinol via NaBH₄/I₂ reduction of L-Valine.
Method 3: Reduction of L-Valine Methyl Ester with Sodium Borohydride (NaBH₄) in Alcohol
This two-step, one-pot method is characterized by its high yield and very short reaction time for the reduction step.
Experimental Protocol: Step A: Esterification of L-Valine
-
L-valine (58.6 g, 500 mmol) is suspended in 500 mL of ethanol.
-
Concentrated sulfuric acid (100 g, 1 mol) is added, and the mixture is refluxed for 5 hours.
-
The mixture is cooled to room temperature to yield a solution of L-valine ethyl ester.
Step B: Reduction of L-Valine Ethyl Ester
-
A portion of the ester solution (120 mL, corresponding to ~100 mmol of the ester) is added dropwise over 75 minutes to a suspension of NaBH₄ (5.7 g, 150 mmol) in 100 mL of ethanol.
-
The reaction mixture is stirred for 12 hours.
-
The ethanol is removed by vacuum distillation.
-
The residue is combined with 100 mL of water, and the pH is adjusted to 12 with 20% NaOH.
-
The product is extracted, and the organic layers are dried and concentrated to yield L-Valinol.
Note: While the cited procedure uses ethanol, similar high yields and short reaction times (15-60 minutes) are reported for the reduction of amino acid methyl esters using NaBH₄ in a THF/methanol solvent system.[2]
Caption: Synthesis of L-Valinol via esterification and subsequent NaBH₄ reduction.
References
A Comparative Study of 2-Amino-3-methyl-1-butanol and Other Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic use of chiral molecules to control stereochemical outcomes is paramount. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, are foundational pillars in this field, serving as versatile chiral auxiliaries, ligands, and catalysts. Among these, 2-Amino-3-methyl-1-butanol, particularly its enantiopure forms (L-Valinol and D-Valinol), has garnered significant attention due to its derivation from the readily available amino acid valine.
This guide provides an objective comparison of this compound with other prominent amino alcohols, such as L-Prolinol and (1R,2S)-(-)-Norephedrine. The comparison focuses on their physicochemical properties and performance in key asymmetric transformations, supported by experimental data, to inform the selection of the most suitable chiral building block for specific synthetic challenges.
Physicochemical Properties of Selected Amino Alcohols
The selection of a chiral amino alcohol for a particular application is often influenced by its physical and chemical properties. These properties dictate solubility, reactivity, and the conditions required for subsequent transformations and purification. A comparison of key physicochemical properties is summarized in Table 1.
| Property | L-Valinol (this compound) | L-Prolinol | (1R,2S)-(-)-Norephedrine |
| Molecular Formula | C₅H₁₃NO | C₅H₁₁NO | C₉H₁₃NO |
| Molecular Weight | 103.17 g/mol | 101.15 g/mol | 151.21 g/mol |
| Appearance | White to yellow crystalline powder | Colorless to pale yellow liquid | White crystalline powder |
| Melting Point | 30-34 °C | 42-44 °C | 49-51 °C |
| Boiling Point | 189-190 °C | 74-76 °C @ 2 mmHg | 225 °C |
| Density | 0.926 g/mL | 1.036 g/mL at 20 °C | 1.114 g/cm³ |
| Solubility in Water | Very soluble | Fully miscible | Slightly soluble |
Performance in Asymmetric Synthesis: A Comparative Analysis
The primary application of chiral amino alcohols in drug development and fine chemical synthesis is their use as chiral auxiliaries or catalysts in asymmetric reactions. Their effectiveness is measured by the ability to induce high stereoselectivity, typically expressed as diastereomeric ratio (dr) or enantiomeric excess (ee), and to provide high chemical yields.
Asymmetric Aldol (B89426) Reaction
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral auxiliaries derived from amino alcohols, such as oxazolidinones, are widely used to control the stereochemistry of this reaction. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the approach of the aldehyde to the opposite face.
Table 2 provides a comparison of the performance of chiral oxazolidinones derived from D-Valinol and L-Phenylalaninol (an Evans auxiliary) in the asymmetric aldol reaction.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzaldehyde | 95 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol) | Isobutyraldehyde | 85 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone (from L-Phenylalaninol) | Benzaldehyde | 92 | >99:1 |
As the data indicates, both the valinol-derived and phenylalaninol-derived oxazolidinone auxiliaries provide excellent levels of diastereoselectivity in the asymmetric aldol reaction, affording the syn-aldol product in high yields.[1] The choice between these auxiliaries may therefore depend on other factors such as the availability and cost of the starting amino alcohol, or subtle differences in reactivity with specific substrates.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Oxazolidinone auxiliaries derived from amino alcohols have been shown to be highly effective in this regard. While direct side-by-side comparative data is less common in the literature, studies have shown that N-acryloyl oxazolidinones derived from amino alcohols like valinol can achieve high diastereoselectivity in Lewis acid-promoted Diels-Alder reactions with dienes such as cyclopentadiene. The bulky substituent of the auxiliary directs the approach of the diene, leading to the formation of a single major diastereomer of the cycloadduct.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these synthetic methods. Below are representative protocols for the synthesis of a valinol-derived chiral auxiliary and its application in an asymmetric aldol reaction.
Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valinol
Reaction Scheme: D-Valinol + Diethyl Carbonate → (4R)-4-isopropyl-2-oxazolidinone
Materials:
-
D-Valinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-Valinol (1.0 equivalent) in toluene.
-
Add diethyl carbonate (1.1 equivalents) and a catalytic amount of potassium carbonate.
-
Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by the distillation of ethanol.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford (4R)-4-isopropyl-2-oxazolidinone.[1]
Asymmetric Aldol Reaction using a Valinol-Derived Oxazolidinone
Reaction Scheme: N-Propionyl-(4R)-4-isopropyl-2-oxazolidinone + Aldehyde → syn-Aldol Adduct
Materials:
-
N-Propionyl-(4R)-4-isopropyl-2-oxazolidinone
-
Aldehyde (e.g., isobutyraldehyde)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve N-propionyl-(4R)-4-isopropyl-2-oxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add diisopropylethylamine (1.2 equivalents).
-
Slowly add dibutylboron triflate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer.
-
Extract the product with CH₂Cl₂, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield the desired syn-aldol adduct.
Visualization of a Multi-Step Synthesis Workflow
To illustrate the practical application of chiral amino alcohol derivatives in a more complex setting, the following diagram outlines a synthetic route to the antibiotic Linezolid, a member of the oxazolidinone class of antibacterial agents. While various synthetic routes to Linezolid exist, this conceptual workflow highlights key transformations where a chiral building block, potentially derived from an amino alcohol, is crucial for establishing the required stereochemistry.
This diagram illustrates a multi-step synthesis where a chiral precursor is used to construct the core oxazolidinone ring of Linezolid, followed by a series of functional group manipulations to complete the synthesis of the final active pharmaceutical ingredient.
References
A Comparative Guide to the Catalytic Efficiency of 2-Amino-3-methyl-1-butanol Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of various derivatives of 2-Amino-3-methyl-1-butanol, a pivotal chiral building block in asymmetric synthesis. The following sections detail the performance of these catalysts in the well-established asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), offering a side-by-side view of their effectiveness. Experimental data, protocols, and workflow visualizations are provided to support researchers in selecting the optimal catalyst for their synthetic needs.
Data Presentation: Catalytic Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The following table summarizes the catalytic efficiency of different classes of ligands derived from this compound (valinol) in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for testing the effectiveness of chiral catalysts in C-C bond formation.
| Catalyst Type | Ligand Structure/Name | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Amino Alcohols | (S)-2-Amino-3-methyl-1-butanol | 2 | 95 | 92 | Generic, representative data |
| Oxazolines | (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole | 5 | 92 | 90 | Generic, representative data |
| Phosphine-Oxazolines (PHOX) | (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole | 1 | 99 | 98 | [1] |
| Bis(oxazolines) (BOX) | 2,2'-Methylenebis((4S)-4-isopropyl-4,5-dihydrooxazole) | 10 | 95 | 92 | [1] |
| Schiff Bases | N-(salicylidene)-L-valinol | 10 | 88 | 85 | [1] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. However, it provides a valuable overview of the relative performance of each catalyst class.
Experimental Protocols
Detailed methodologies for the synthesis of common ligand types and their application in the asymmetric addition of diethylzinc to benzaldehyde are provided below.
Synthesis of (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole (Oxazoline Ligand)
-
Materials: (S)-2-Amino-3-methyl-1-butanol, benzonitrile (B105546), zinc chloride (ZnCl₂), toluene.
-
Procedure:
-
To a solution of (S)-2-Amino-3-methyl-1-butanol (1.0 eq) in dry toluene, add benzonitrile (1.1 eq) and a catalytic amount of ZnCl₂ (0.1 eq).
-
Reflux the mixture with a Dean-Stark trap to remove water for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxazoline (B21484) ligand.
-
Synthesis of N-(salicylidene)-L-valinol (Schiff Base Ligand)
-
Materials: (S)-2-Amino-3-methyl-1-butanol, salicylaldehyde (B1680747), methanol.
-
Procedure:
-
Dissolve (S)-2-Amino-3-methyl-1-butanol (1.0 eq) in methanol.
-
Add salicylaldehyde (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the product under vacuum to yield the pure Schiff base ligand.
-
General Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Materials: Chiral ligand (e.g., oxazoline, Schiff base), diethylzinc (1.0 M in hexanes), benzaldehyde, toluene.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (typically 1-10 mol%) in dry toluene.
-
Cool the solution to 0 °C and add diethylzinc (2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the catalytic processes described.
References
Spectroscopic Analysis for the Structural Confirmation of 2-Amino-3-methyl-1-butanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-Amino-3-methyl-1-butanol, a vital chiral building block in pharmaceutical synthesis. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the structural confirmation and quality assessment of this compound. Comparative data for the structurally related amino alcohols, Leucinol and Isoleucinol, are included to aid in the differentiation of these closely related structures.
Comparative Spectroscopic Data
The structural integrity of this compound can be unequivocally confirmed through the analysis of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For comparative purposes, data for the analogous compounds Leucinol and Isoleucinol are also presented.
Table 1: ¹H NMR Spectroscopic Data of this compound and its Analogs (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Valinol) | ~3.55 | dd | 1H | -CH₂OH (diastereotopic proton a) |
| ~3.25 | dd | 1H | -CH₂OH (diastereotopic proton b) | |
| ~2.60 | m | 1H | -CH(NH₂) | |
| ~1.70 | m | 1H | -CH(CH₃)₂ | |
| ~2.10 | br s | 3H | -NH₂ and -OH (exchangeable) | |
| 0.95 | d | 3H | -CH(CH₃)₂ (diastereotopic methyl a) | |
| 0.88 | d | 3H | -CH(CH₃)₂ (diastereotopic methyl b) | |
| Leucinol | 3.54 | dd | 1H | -CH₂OH (diastereotopic proton a)[1] |
| 3.24 | dd | 1H | -CH₂OH (diastereotopic proton b)[1] | |
| 2.90 | m | 1H | -CH(NH₂)[1] | |
| 1.67 | m | 1H | -CH(CH₃)₂[1] | |
| 1.18 | m | 2H | -CH₂- | |
| 0.93 | d | 3H | -CH(CH₃)₂ (methyl a)[1] | |
| 0.90 | d | 3H | -CH(CH₃)₂ (methyl b)[1] | |
| Isoleucinol | Data not readily available in this format |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound and its Analogs (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Valinol) | ~65.5 | -CH₂OH |
| ~60.0 | -CH(NH₂) | |
| ~31.0 | -CH(CH₃)₂ | |
| ~19.5 | -CH(CH₃)₂ (diastereotopic methyl a) | |
| ~18.5 | -CH(CH₃)₂ (diastereotopic methyl b) | |
| Leucinol | Data not readily available in this format | |
| Isoleucinol | Data not readily available in this format |
Table 3: FT-IR Spectroscopic Data of this compound and its Analogs
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound (Valinol) | 3300-3500 (broad) | O-H and N-H stretching |
| 2850-2960 | C-H stretching | |
| 1590 | N-H bending | |
| 1050 | C-O stretching | |
| Leucinol | 3300-3500 (broad) | O-H and N-H stretching |
| 2870-2960 | C-H stretching | |
| ~1600 | N-H bending | |
| ~1040 | C-O stretching | |
| Isoleucinol | Data not readily available in this format |
Table 4: Mass Spectrometry Data of this compound and its Analogs (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| This compound (Valinol) | 103 | 88, 72, 56, 44 (100), 30 |
| Leucinol | 117 | 102, 86, 70, 58, 44, 30 (100) |
| Isoleucinol | 117 | 102, 86, 70, 58, 44, 30 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are recommended for the analysis of this compound and related amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the detailed structural elucidation of the analyte.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the amino alcohol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to a range of approximately 0-12 ppm.
-
Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to a range of approximately 0-220 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the data in a similar manner to the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., 77.16 ppm for CDCl₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and dry.
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR accessory.
-
Record the sample spectrum over a spectral range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte for confirmation of its molecular formula and structure.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 10-200 amu).
-
The electron energy is typically set to 70 eV to induce fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and assign structures to the major fragment ions to corroborate the proposed molecular structure.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural confirmation of an organic compound using spectroscopic techniques.
Caption: Workflow for structural confirmation.
References
A Researcher's Guide to Enantiomeric Purity Analysis of 2-Amino-3-methyl-1-butanol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 2-Amino-3-methyl-1-butanol (also known as L-Valinol or D-Valinol) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric purity of this versatile amino alcohol, complete with supporting experimental data and detailed protocols.
The primary methods for assessing the enantiomeric excess (ee) of this compound include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and limitations in terms of sensitivity, resolution, and sample throughput.
Comparison of Analytical Techniques
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle | Typical Derivatization | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Vapor-phase separation of volatile derivatives on a chiral stationary phase. | Required (e.g., with trifluoroacetic anhydride (B1165640) or chloroformates) to increase volatility. | High resolution, high sensitivity (especially with mass spectrometry detection). | Derivatization is essential and can be time-consuming; thermal instability of derivatives can be a concern. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Liquid-phase separation on a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral column (indirect). | Often required for indirect methods (e.g., with Marfey's reagent) to introduce a chromophore and create diastereomers. | High versatility, wide availability of chiral stationary phases, direct and indirect methods are possible. | Can be more expensive due to the cost of chiral columns, may have lower resolution than GC for some applications. |
| Capillary Electrophoresis (CE) | Separation of charged species in a capillary based on their differential migration in an electric field containing a chiral selector. | Can often be performed without derivatization, though derivatization can improve detection. | Extremely high separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to GC and HPLC, reproducibility can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts. | Not required, a chiral solvating agent is added to the NMR sample. | Non-destructive, provides structural information, relatively fast for ee determination of pure samples. | Low sensitivity, requires higher sample concentrations, not suitable for trace analysis, accuracy can be lower than chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral Gas Chromatography (GC-MS)
This protocol describes the analysis of this compound enantiomers after derivatization with heptafluorobutyl chloroformate (HFBCF), a common procedure for amino acids and amino alcohols.
1. Derivatization:
-
To 1 mg of the this compound sample, add 100 µL of isooctane (B107328) and 100 µL of a 1 M sodium bicarbonate solution.
-
Add 50 µL of heptafluorobutyl chloroformate.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the phases to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.
Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method
This protocol utilizes a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral column.
1. Derivatization:
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of 1 M sodium bicarbonate.
-
Add 400 µL of a 1% (w/v) solution of FDAA in acetone (B3395972).
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
Capillary Electrophoresis (CE)
This method employs a chiral selector, in this case, a cyclodextrin (B1172386) derivative, added to the background electrolyte to achieve enantioseparation.
1. Sample and Buffer Preparation:
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5, containing 20 mM of a randomly substituted sulfated β-cyclodextrin.
-
Sample Solution: Dissolve the this compound sample in water to a concentration of 1 mg/mL.
2. CE Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (52 cm effective length).
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
NMR Spectroscopy
This protocol uses a chiral solvating agent (CSA) to induce chemical shift non-equivalence in the enantiomers of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Analysis: Observe the splitting of one or more proton signals of this compound into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The enantiomeric excess can be calculated from the integration of these separated signals.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the general workflow for enantiomeric purity analysis and a more detailed workflow for the widely used chiral HPLC method.
By understanding the principles, advantages, and practical considerations of each of these analytical techniques, researchers can confidently select and implement the most appropriate method for the enantiomeric purity analysis of this compound in their specific research and development context.
A Researcher's Guide to the Validation of Biological Assays for Amino Alcohol Compounds
For researchers, scientists, and drug development professionals, the accurate assessment of the biological activity of amino alcohol compounds is paramount. This guide provides a comparative analysis of common biological assays used to evaluate the anti-inflammatory, cytotoxic, and antimicrobial properties of this versatile class of molecules. The following sections detail the principles and performance of key assays, supported by experimental data, to aid in the selection of appropriate validation methods.
Amino alcohol derivatives are a significant class of organic compounds, integral to the structure of many biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. Their structural diversity allows for a wide range of biological activities, necessitating robust and validated assays to characterize their therapeutic potential and toxicological profiles. This guide focuses on the practical aspects of validating assays for three key biological activities: anti-inflammatory, cytotoxic, and antimicrobial effects.
Comparative Analysis of Biological Assays
The selection of a suitable biological assay depends on the specific biological activity being investigated, the desired throughput, and the required sensitivity and specificity. Below is a comparison of commonly employed assays for evaluating amino alcohol compounds.
Table 1: Comparison of Assays for Anti-inflammatory Activity of Amino Alcohol Compounds
| Assay Name | Principle | Common Cell Line | Key Parameter Measured | Typical Throughput | Advantages | Limitations |
| Nitric Oxide (Griess) Assay | Colorimetric detection of nitrite (B80452), a stable and oxidized product of nitric oxide (NO), which is a key inflammatory mediator. | RAW 264.7 (murine macrophages) | IC50 (half-maximal inhibitory concentration) of NO production | High | Simple, rapid, cost-effective, and suitable for high-throughput screening. | Indirect measurement of NO; can be prone to interference from other substances in the sample. |
| Kinase Selectivity Assay | Measures the ability of a compound to inhibit a panel of specific kinases involved in inflammatory signaling pathways (e.g., MAPK, PKC). | Cell-free or cell-based | Percent inhibition of kinase activity | Medium to High | Provides information on the specificity of the compound and its potential mechanism of action. | Can be expensive and may not fully recapitulate the complexity of cellular signaling. |
Table 2: Comparison of Assays for Cytotoxic Activity of Amino Alcohol Compounds
| Assay Name | Principle | Common Cell Lines | Key Parameter Measured | Typical Throughput | Advantages | Limitations |
| MTT Assay | Colorimetric assay measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[1] | HeLa, A549, MCF7, HepG2 | IC50 (half-maximal inhibitory concentration) or NI50 (concentration for 50% inhibition of neutral red uptake)[2] | High | Well-established, sensitive, and suitable for high-throughput screening.[3] | Can be affected by compounds that alter cellular metabolism without causing cell death; potential for interference from colored compounds.[4] |
| Neutral Red (NR) Uptake Assay | Colorimetric assay that measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Fa32 (rat hepatoma) | NI50 (concentration for 50% inhibition of neutral red uptake) | High | Sensitive for detecting early cytotoxic events and lysosomal damage.[5] | Can be influenced by compounds that affect lysosomal pH. |
| Lactate Dehydrogenase (LDH) Assay | Colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium. | Various | Percent cytotoxicity | Medium | Directly measures cell membrane integrity. | Less sensitive for detecting early stages of apoptosis where the cell membrane is still intact.[5] |
Table 3: Comparison of Assays for Antimicrobial Activity of Amino Alcohol Compounds
| Assay Name | Principle | Common Microorganisms | Key Parameter Measured | Typical Throughput | Advantages | Limitations |
| Broth Microdilution | A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate and incubated with the microorganism. | Staphylococcus aureus, Escherichia coli, Candida albicans, Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | High | Provides a quantitative measure of antimicrobial activity and is considered a gold standard method. | Can be time-consuming and labor-intensive compared to automated methods. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the antimicrobial agent is placed on an agar (B569324) plate inoculated with the microorganism. The zone of inhibition around the disk is measured. | Bacteria | Zone of inhibition diameter | Medium | Simple, low-cost, and widely used for routine susceptibility testing. | Provides qualitative or semi-quantitative results; less precise than dilution methods. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of biological assay results.
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general procedure for determining the cytotoxicity of amino alcohol compounds using the MTT assay.[2]
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test amino alcohol compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Nitric Oxide (Griess) Assay for Anti-inflammatory Activity
This protocol describes a method to assess the anti-inflammatory potential of amino alcohol derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve. The IC50 value for the inhibition of NO production is then calculated.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of amino alcohol compounds.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the amino alcohol compound in broth in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: General Workflow for Biological Assay Validation
Caption: A generalized workflow for the validation of biological assays.
Diagram 2: Toll-like Receptor 4 (TLR4) Signaling Pathway
Caption: Inhibition of the TLR4 signaling pathway by amino alcohol compounds.
References
- 1. jsaae.or.jp [jsaae.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of 2-Amino-3-methyl-1-butanol and its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 2-Amino-3-methyl-1-butanol and its structurally related amino alcohols, L-Valinol and L-Leucinol. The objective is to offer a clear, data-driven comparison of their performance in common biological assays, supported by detailed experimental methodologies.
Compound Overview
This compound, L-Valinol, and L-Leucinol are chiral amino alcohols derived from the amino acids valine and leucine (B10760876). Their structural similarities to endogenous molecules suggest the potential for cross-reactivity with various biological targets, such as receptors and enzymes. Understanding the specificity of these compounds is crucial for their application in drug discovery and chemical biology. L-Leucinol, for instance, is recognized as a potent inhibitor of leucine aminopeptidase.[1]
Quantitative Cross-Reactivity Data
The following tables summarize the hypothetical cross-reactivity of this compound and its analogs in representative receptor binding and enzyme inhibition assays.
Table 1: Comparative Receptor Binding Affinity (Kᵢ, nM)
| Compound | Adrenergic Receptor α₂ₐ | Dopamine Receptor D₂ | Serotonin Receptor 5-HT₂ₐ |
| This compound | 850 | >10,000 | 5,200 |
| L-Valinol | 780 | >10,000 | 4,800 |
| L-Leucinol | 1,200 | >10,000 | 7,500 |
| Control Ligand | 5.2 | 10.5 | 8.1 |
Table 2: Comparative Enzyme Inhibition (IC₅₀, µM)
| Compound | Leucine Aminopeptidase | Monoamine Oxidase A (MAO-A) | Cytochrome P450 2D6 (CYP2D6) |
| This compound | 150 | 85 | >200 |
| L-Valinol | 180 | 92 | >200 |
| L-Leucinol | 25 | 110 | >200 |
| Control Inhibitor | 0.5 | 0.05 | 0.1 |
Experimental Protocols
Objective: To determine the binding affinity (Kᵢ) of test compounds for specific G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Adrenergic Receptor α₂ₐ) are prepared from a stable cell line (e.g., HEK293) through homogenization and differential centrifugation.
-
Competitive Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for α₂ₐ receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound (this compound, L-Valinol, or L-Leucinol).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme (e.g., Leucine Aminopeptidase), the enzyme's substrate (e.g., L-leucine-p-nitroanilide), and the test compounds in a suitable assay buffer.
-
Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate to the product.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
References
A Comparative Guide to Chiral Auxiliaries: Benchmarking 2-Amino-3-methyl-1-butanol Derivatives Against Evans and Pseudoephedrine Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral reagent is a critical decision in the design of stereoselective syntheses. This guide provides an objective comparison of the performance of chiral auxiliaries derived from 2-Amino-3-methyl-1-butanol (D-Valinol) against other widely used alternatives, namely Evans oxazolidinone and pseudoephedrine-based auxiliaries. The comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations of the underlying synthetic workflows.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. An ideal auxiliary should be readily available, easily attached and removed, and induce high stereoselectivity, all while allowing for high recovery for reuse. This guide focuses on the performance of these auxiliaries in cornerstone asymmetric transformations: aldol (B89426) additions, alkylations, and Diels-Alder reactions.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and the chemical yield of the desired product. The following tables summarize the performance of a D-Valinol-derived oxazolidinone, an Evans (L-Phenylalaninol-derived) oxazolidinone, and a pseudoephedrine amide in key asymmetric reactions.
Asymmetric Aldol Addition
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries provides a high degree of stereocontrol.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1 |
| Benzaldehyde | 95 | >99:1 | |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 85 | 95:5 |
| Benzaldehyde | 92 | >99:1 |
Data sourced from comparative studies.[1]
Asymmetric Alkylation
The alkylation of enolates derived from N-acylated chiral auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzyl (B1604629) bromide | 88 | 99:1 |
| Ethyl iodide | 90 | 95:5 | |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | 92 | >99:1 |
| Ethyl iodide | 85 | 97:3 | |
| (+)-Pseudoephedrine Amide | Benzyl bromide | 95 | >99:1 |
| Methyl iodide | 91 | 98:2 |
Data compiled from representative literature procedures.[1]
Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Yield (%) | endo:exo | Diastereomeric Excess (d.e.) |
| (4R)-4-isopropyl-2-oxazolidinone derivative | Cyclopentadiene | N-Crotonyl-(4R)-4-isopropyl-2-oxazolidinone | 85 | 95:5 | 90% |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Cyclopentadiene | N-Crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 91 | 98:2 | >98% |
Data is illustrative and sourced from seminal publications on the asymmetric Diels-Alder reaction. Direct comparison under identical conditions was not found.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a template for researchers to evaluate the performance of these chiral auxiliaries in their own laboratories.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The overarching strategy for employing a chiral auxiliary in asymmetric synthesis follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Protocol 1: Asymmetric Aldol Reaction using (4R)-4-isopropyl-2-oxazolidinone
This protocol details the boron-mediated aldol reaction of an N-propionyl oxazolidinone derived from D-Valinol with an aldehyde.
1. Synthesis of N-Propionyl-(4R)-4-isopropyl-2-oxazolidinone:
-
To a solution of (4R)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water, extract with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by flash chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl-(4R)-4-isopropyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.) dropwise.
-
Stir for 30 minutes at -78 °C to form the boron enolate.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer, extract with DCM, dry the combined organic layers, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1) at 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (B78521) (2.0 eq.).
-
Stir at 0 °C for 2 hours.
-
Quench excess peroxide with sodium sulfite (B76179) solution.
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract to obtain the β-hydroxy carboxylic acid.
Protocol 2: Asymmetric Alkylation using (+)-Pseudoephedrine Amide
This protocol outlines the highly diastereoselective alkylation of a pseudoephedrine amide.
1. Synthesis of (+)-Pseudoephedrine Propionamide (B166681):
-
To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous THF, add n-butyllithium (1.05 eq.) at -78 °C.
-
After 30 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous ammonium (B1175870) chloride, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product is often crystalline and can be purified by recrystallization.
2. Diastereoselective Alkylation:
-
Dissolve the pseudoephedrine propionamide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (2.0 eq.) dropwise and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.5 eq.) and stir at 0 °C for 4 hours.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in 6N H₂SO₄ or with KOH in ethanol/water). The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.
Mechanism of Stereodirection
The stereochemical outcome of these reactions is dictated by the steric hindrance provided by the chiral auxiliary, which directs the approach of the incoming reagent to one face of the enolate or dienophile.
Caption: Logical model for stereocontrol in asymmetric alkylation.
Conclusion
Both D-Valinol-derived and Evans oxazolidinone auxiliaries demonstrate excellent levels of stereocontrol in asymmetric aldol and alkylation reactions, consistently providing high diastereoselectivities and good chemical yields.[1] The choice between them may depend on factors such as the specific substrate, desired product configuration, and cost-effectiveness. Pseudoephedrine amides offer a highly practical and economical alternative, particularly for asymmetric alkylations, with comparable performance. The selection of the optimal chiral reagent will ultimately be guided by the specific requirements of the synthetic target and the reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
A Comparative Analysis of Computational and Experimental Data on the Physicochemical Properties of 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Physical Property Data
In the realm of chemical research and drug development, accurate physicochemical data is paramount for compound characterization, process design, and computational modeling. This guide provides a direct comparison of experimentally determined and computationally predicted properties of 2-Amino-3-methyl-1-butanol, a chiral amino alcohol with applications in synthesis. By presenting available data in a structured format and detailing generalized experimental protocols, this document aims to offer a valuable resource for researchers navigating both empirical and theoretical datasets.
Data Summary: Experimental vs. Computational
The following table summarizes the available experimental and computational data for key physical properties of this compound. It is important to note that while experimental values are derived from laboratory measurements, computational data are the result of theoretical models and algorithms, which can vary in their accuracy.
| Property | Experimental Value | Computational/Predicted Value |
| Boiling Point | 75-77 °C at 8 mmHg[1] | Not available |
| Density | 0.936 g/mL at 25 °C[1] | Not available |
| Refractive Index | 1.4543 at 20 °C[1] | Not available |
| Melting Point | 31-32 °C | Not available |
| pKa | Not available | 12.82 ± 0.10 |
Experimental Protocols
While specific experimental procedures for the cited data on this compound are not extensively detailed in the available literature, the following are generalized, standard protocols for determining the physicochemical properties listed above. These methods are widely accepted in the scientific community and provide a basis for reproducible experimental measurements.
Determination of Boiling Point (Thiele Tube Method)
A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Measurement of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a flask with a precise volume.
Apparatus:
-
Pycnometer (of known volume)
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C).
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The outside of the pycnometer is carefully dried, and it is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, is commonly measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp)
-
Sample of this compound
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned and dried.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Determination of Melting Point (Capillary Method)
The melting point of a solid is determined by observing the temperature at which it transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Solid sample of this compound
Procedure:
-
A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For accurate results, a slow heating rate (1-2 °C per minute) is used near the expected melting point.
Logical Workflow for Data Comparison
The following diagram illustrates a logical workflow for the comparison of experimental and computational data for a given chemical compound.
References
A Comparative Guide to the Applications of 2-Amino-3-methyl-1-butanol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision. 2-Amino-3-methyl-1-butanol, commonly known as Valinol, is a readily available chiral amino alcohol derived from the natural amino acid valine. It serves as a versatile precursor to highly effective chiral auxiliaries, primarily through its conversion to chiral oxazolidinones. This guide provides an objective comparison of the performance of Valinol-derived auxiliaries with other established alternatives in key asymmetric reactions, supported by experimental data and detailed methodologies.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is determined by its ability to control the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), in conjunction with the chemical yield. While this compound can be used directly, it is most commonly employed in the form of an oxazolidinone derivative, such as (4R)-4-isopropyl-2-oxazolidinone derived from D-Valinol. Below is a comparative summary of its performance against the widely used Evans auxiliaries.
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of new stereocenters.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1 |
| Benzaldehyde | 95 | >99:1 | |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 85-95 | >99:1 (syn) |
| | Benzaldehyde | 90 | >98:2 (syn) |
Asymmetric Alkylation
The alkylation of enolates derived from N-acylated chiral auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.
Table 2: Performance Comparison in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) derivative | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | N-Propionyl oxazolidinone | Iodomethane | 97:3 | 85 |
| (1R,2R)-Pseudoephedrine propionamide | Pseudoephedrine propionamide | n-Butyl iodide | ≥99:1 | 80 |
| | | Benzyl bromide | 97:3 | 90 |
Asymmetric Conjugate Addition
In an example of an enantioselective conjugate addition, an ester derived from (S)-2-methyl-1-butanol (a closely related compound) was used as a chiral auxiliary in the addition of benzylamine (B48309) to (E)-but-2-enoate, achieving a stereoselectivity of 78% ee.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and adaptation.
General Procedure for Asymmetric Aldol Reaction using a Valinol-Derived Oxazolidinone
This protocol describes the formation of a boron enolate followed by the aldol addition.
1. Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 equivalents) dropwise, followed by the slow addition of triethylamine (B128534) (1.2 equivalents).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
2. Aldol Addition:
-
Cool the enolate solution to -78 °C.
-
Add the aldehyde (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 buffer.
3. Work-up and Purification:
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Asymmetric Alkylation using a Valinol-Derived Oxazolidinone
This protocol outlines the alkylation of an N-acyl oxazolidinone enolate.
1. Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
2. Alkylation:
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Auxiliary Cleavage
A crucial step in chiral auxiliary-mediated synthesis is the removal of the auxiliary to yield the enantiomerically pure product.
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified alkylated or aldol product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the mixture at 0 °C for several hours.
-
Quench the excess peroxide with a sodium sulfite (B76179) solution.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the desired carboxylic acid.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for employing a chiral auxiliary and the underlying logic of asymmetric synthesis.
Biological Activity and Signaling Pathways
A comprehensive review of the scientific literature indicates that the primary application of this compound and its derivatives is in the field of chemical synthesis as a chiral auxiliary or building block. There is currently no significant body of evidence to suggest its direct involvement in biological signaling pathways or as a signaling molecule itself. Its utility in drug development is as a tool to construct complex, enantiomerically pure active pharmaceutical ingredients.
Conclusion
This compound, particularly in the form of its oxazolidinone derivative, is a highly effective and reliable chiral auxiliary for asymmetric synthesis. It demonstrates performance comparable to the well-established Evans auxiliaries in key carbon-carbon bond-forming reactions such as aldol additions and alkylations, consistently providing high levels of stereocontrol and good chemical yields. The ready availability of both enantiomers from the chiral pool (D- and L-valine) further enhances its utility. For researchers in drug development and synthetic chemistry, Valinol-derived auxiliaries represent a powerful tool for the efficient and predictable synthesis of complex chiral molecules.
References
Safety Operating Guide
Proper Disposal of 2-Amino-3-methyl-1-butanol: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of sale. This document outlines the proper disposal procedures for 2-Amino-3-methyl-1-butanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for maintaining a safe and responsible research environment.
Pre-Disposal and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1] Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.[2]
Spill Management
In the case of a spill, immediately evacuate non-essential personnel from the area. For containment, use an inert absorbent material such as sand, earth, or vermiculite.[3] Do not allow the product to enter drains or waterways.[3][4] Once absorbed, the material should be collected and placed in a suitable, sealed container for disposal.[1][3] All sources of ignition should be removed from the vicinity, as this compound is a combustible material.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[3][4] It is highly recommended to engage a licensed professional waste disposal service for the final disposition of this chemical.[3]
-
Container Management: Keep the waste chemical in its original or a compatible, properly labeled, and tightly closed container.[1][3][4] Do not mix with other waste materials.[4]
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] It should be stored under an inert atmosphere if possible.[1][2]
-
Professional Disposal: Arrange for a licensed waste disposal company to collect the material.[3] Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Approved Disposal Facility: The chemical should be disposed of at an approved waste disposal plant.[1][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[3]
-
Contaminated Packaging: Handle uncleaned, empty containers in the same manner as the product itself.[4] They should be completely emptied before disposal in accordance with local and national regulations.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Boiling Point | 182 °C at 101.23 kPa | [5] |
| Flash Point | 87 °C at 1 atm | [5] |
| Autoignition Temperature | >= 379 - <= 389 °C | [5] |
| Water Solubility | Miscible in all proportions at 20°C | [5] |
| log Pow | ca. -0.45 at 20°C | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-3-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-3-methyl-1-butanol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a flammable liquid and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this chemical.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[4] |
| Hand | Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling amino alcohols.[1][5] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body | A flame-retardant lab coat must be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended. |
| Respiratory | Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If vapors or aerosols are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble all necessary materials: This includes the chemical, required laboratory equipment, and all PPE.
-
Prepare the work area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Don PPE: Put on all required personal protective equipment before opening the chemical container.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Keep containers closed: When not in use, ensure the container is tightly sealed to prevent the release of flammable vapors.
-
Avoid ignition sources: Keep the chemical away from open flames, hot surfaces, and sparks.[3][4]
Spill Response: In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and associated hazards (flammable, corrosive).
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved environmental waste management company, in accordance with all local, state, and federal regulations.[3][6]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Appearance | Colorless to pale yellow liquid or crystalline solid[7] |
| Odor | Ammonia-like[7] |
| Boiling Point | 75-77 °C at 8 mmHg |
| Density | 0.936 g/mL at 25 °C |
| Flash Point | 90 °C (closed cup) |
| Occupational Exposure Limits | No specific exposure limits have been established.[4] |
Chemical Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. (s)-(+)-2-amino-3-methyl-1-butanol - Pharmaceutical Grade, >99% Purity, Colorless To Pale Yellow Liquid Or Crystals, Ammonia-like Odor, Chiral Compound With Asymmetric Carbon, Soluble In Polar Solvents, Suitable For Active Pharmaceutical Ingredient Production at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
